4-Iodo-2,3-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRHWKZLHNAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600237 | |
| Record name | 4-Iodo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-69-1 | |
| Record name | 4-Iodo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known and predicted physical properties of 4-Iodo-2,3-dimethylphenol (CAS No: 17938-69-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values. These predictions offer valuable initial estimates for research and development purposes.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₉IO.[1][2][3] Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 3, and an iodine atom at position 4.
Data Presentation: Physical Property Summary
The following table summarizes the key physical properties of this compound. It is important to note that the majority of these values are computationally derived and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source Type | Reference(s) |
| Identifiers | |||
| IUPAC Name | This compound | Computed | [1] |
| CAS Number | 17938-69-1 | Experimental | [1][2] |
| Molecular Formula | C₈H₉IO | - | [1][2] |
| Molecular Properties | |||
| Molecular Weight | 248.06 g/mol | Computed | [1][2] |
| Monoisotopic Mass | 247.96981 Da | Computed | [1] |
| Physicochemical Properties | |||
| XLogP3 | 2.9 | Computed | [1] |
| LogP | 2.61364 | Computed | [2] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Computed | [1][2] |
| Hydrogen Bond Donor Count | 1 | Computed | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1][2] |
| Rotatable Bond Count | 0 | Computed | [2] |
| Handling Information | |||
| Purity (Typical) | ≥98% | Experimental | [2] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | - | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, the following section outlines standard methodologies that would be appropriate for a compound of this nature.
General Protocol for Melting Point Determination
The melting point of a solid crystalline compound like this compound can be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.
General Protocol for Solubility Determination (Shake-Flask Method)
The aqueous solubility can be determined using the shake-flask method, a standard OECD guideline protocol.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the initial physical and chemical characterization of a novel or uncharacterized compound such as this compound.
References
4-Iodo-2,3-dimethylphenol chemical structure and bonding
An In-depth Technical Guide on the Chemical Structure and Bonding of 4-Iodo-2,3-dimethylphenol
This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of interest to researchers in organic synthesis and drug development. The document details its chemical and physical properties, explores the nuances of its molecular structure and bonding, outlines a plausible synthetic pathway and characterization workflow, and discusses its potential reactivity.
Chemical Identity and Physical Properties
This compound is a substituted phenol featuring an iodine atom and two methyl groups on the aromatic ring. Its unique substitution pattern influences its chemical properties and reactivity.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| Synonyms | 2,3-DIMETHYL-4-IODOPHENOL, Phenol, 4-iodo-2,3-dimethyl-[1][2][3] |
| CAS Number | 17938-69-1[1][2][3] |
| Molecular Formula | C₈H₉IO[1][2][3] |
| Molecular Weight | 248.06 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=CC(=C1C)I)O[1] |
| InChI | InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3[1] |
| InChIKey | LLSRHWKZLHNAMI-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.9 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[2] |
| Hydrogen Bond Donor Count | 1 | ChemScene[2] |
| Hydrogen Bond Acceptor Count | 1 | ChemScene[2] |
| Rotatable Bond Count | 0 | ChemScene[2] |
Chemical Structure and Bonding
The structure of this compound is defined by a central benzene ring with four substituents. The relative positions of these groups are critical to the molecule's electronic properties and chemical behavior.
-
Aromatic Core : The foundation is a six-carbon benzene ring, characterized by a delocalized π-electron system that imparts aromatic stability. The C-C bonds within the ring are intermediate in length and strength between single and double bonds.
-
Substituents and Bonding :
-
Hydroxyl Group (-OH) : A hydroxyl group is covalently bonded to carbon-1 of the ring. The C-O and O-H bonds are polar covalent bonds. This group is a strong activating group and directs incoming electrophiles to the ortho and para positions.
-
Methyl Groups (-CH₃) : Two methyl groups are covalently bonded at positions 2 and 3. These are electron-donating groups through induction and hyperconjugation, thus activating the ring towards electrophilic substitution.[4][5]
-
Iodine Atom (-I) : A large halogen atom is covalently bonded at position 4. The C-I bond is the weakest and most polarizable bond among the substituents. While halogens are traditionally deactivating due to their inductive electron-withdrawing effect, they are also ortho-, para-directors because of resonance effects involving their lone pairs.
-
-
Electronic Effects : The interplay of these substituents creates a unique electronic environment. The powerful activating effects of the hydroxyl and methyl groups are somewhat tempered by the deactivating inductive effect of the iodine atom. The substitution pattern—with the position para to the hydroxyl group occupied by iodine—will significantly influence the molecule's reactivity in, for example, electrophilic aromatic substitution reactions.
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a logical pathway can be proposed based on standard organic chemistry protocols for the iodination of activated phenols.
Experimental Protocol: Proposed Synthesis
The synthesis would start from the commercially available precursor, 2,3-dimethylphenol.[4][5] The iodination is an electrophilic aromatic substitution, where the hydroxyl and methyl groups direct the incoming electrophile (I⁺) to the available ortho and para positions. The position para to the strong -OH activator (C4) is sterically accessible and electronically favored, making it the likely site of iodination.
Objective : To synthesize this compound via electrophilic iodination of 2,3-dimethylphenol.
Materials :
-
2,3-dimethylphenol
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology :
-
Reaction Setup : A solution of 2,3-dimethylphenol (1.0 equivalent) in acetonitrile is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Iodination : N-Iodosuccinimide (1.1 equivalents) is added portion-wise to the stirred solution over 15 minutes. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup : The reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. The mixture is then diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification : The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization Workflow
Confirmation of the structure of the synthesized product would require a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : To confirm the molecular weight (248.06 g/mol ) and isotopic pattern characteristic of an iodine-containing compound.
-
Infrared (IR) Spectroscopy : To identify key functional groups, such as the broad O-H stretch of the phenol (~3200-3600 cm⁻¹) and C-H and C=C stretches of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would show distinct signals for the two aromatic protons, the phenolic -OH proton, and the two different methyl groups.
-
¹³C NMR : Would show eight distinct carbon signals, confirming the substitution pattern. The carbon attached to the iodine would appear at a characteristically low field.
-
References
- 1. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Iodo-2,3-dimethylphenol, a key chemical intermediate. This document compiles essential data, including its chemical and physical properties, detailed experimental protocols for its synthesis, and crucial safety information.
Core Chemical Information
This compound, with the CAS number 17938-69-1 , is a substituted phenol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3][4][5] Its structure incorporates an iodine atom and two methyl groups on the phenol ring, offering multiple sites for further chemical modification.
Physicochemical and Computational Data
The following tables summarize the key physical, chemical, and computed properties of this compound and its precursor, 2,3-dimethylphenol.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 17938-69-1 | [1][3][4] |
| Molecular Formula | C₈H₉IO | [1][3][4] |
| Molecular Weight | 248.06 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-DIMETHYL-4-IODOPHENOL | [1][3] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][3] |
| LogP (predicted) | 2.61 - 2.9 | [1][3] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 1 | [1][3] |
| Rotatable Bonds | 0 | [1] |
Table 2: Properties of 2,3-Dimethylphenol (Precursor)
| Property | Value | Source |
| CAS Number | 526-75-0 | [6] |
| Molecular Formula | C₈H₁₀O | [6] |
| Molecular Weight | 122.16 g/mol | [6] |
| Melting Point | 70-73 °C | |
| Boiling Point | 217 °C | |
| Solubility in Water | 4.57 g/L at 25 °C | [6] |
| Appearance | Colorless crystalline solid or brown chunky solid | [6] |
Experimental Protocols
Synthesis of this compound from 2,3-Dimethylphenol
This procedure involves the direct iodination of 2,3-dimethylphenol using an in-situ generated electrophilic iodine species.
Materials:
-
2,3-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl) solution (6%)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/w)
-
Hydrochloric Acid (HCl) solution (2 M)
-
Methanol
-
Deionized Water
-
pH paper
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 molar equivalent of 2,3-dimethylphenol in a minimal amount of methanol. Add a magnetic stir bar and stir until the solid is fully dissolved.
-
Addition of Iodide: Add 1 molar equivalent of potassium iodide to the solution and continue stirring until it dissolves.
-
Cooling: Place the flask in an ice/water bath on the magnetic stirrer to cool the solution to 0 °C.
-
Generation of Electrophilic Iodine: Measure 1 molar equivalent of a 6% sodium hypochlorite solution and place it in a separatory funnel. Add the sodium hypochlorite solution dropwise to the stirring reaction mixture over a period of 30 minutes. The solution may thicken as the reaction progresses.
-
Reaction: After the complete addition of sodium hypochlorite, continue to stir the mixture at 0 °C for an additional 60 minutes.
-
Quenching: Remove the ice bath and add 10 mL of a 10% (w/w) sodium thiosulfate solution to quench any unreacted iodine. Stir for 5 minutes.
-
Acidification and Precipitation: While stirring, acidify the solution by adding 2 M hydrochloric acid in 2 mL portions. Monitor the pH with pH paper, aiming for a pH of 3-4. The product, this compound, should precipitate out of the solution.
-
Isolation: Cool the flask in an ice bath for 10 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of ice-cold water.
-
Drying and Purification: Transfer the crude product to a watch glass and allow it to air dry. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.
Caption: Synthesis and Purification Workflow for this compound.
Spectroscopic and Analytical Characterization
While experimental spectra for this compound are not widely available in public databases, the following are expected characteristics based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom would show a characteristic upfield shift compared to the uniodinated precursor.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C bending vibrations would also be present.[2]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be observable.
Applications in Research and Drug Development
Iodinated phenols are valuable intermediates in organic synthesis. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions) to introduce more complex functionalities. This makes this compound a potentially useful precursor for the synthesis of novel pharmaceutical agents, agrochemicals, and other specialty chemicals. The precursor, 2,3-dimethylphenol, is utilized in various organic synthesis applications.
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for its precursor, 2,3-dimethylphenol, and other related iodinated phenols, the following precautions should be taken.[9][10]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazards: Assumed to be toxic if swallowed or in contact with skin. May cause severe skin burns and eye damage. Chronic exposure may potentially affect the liver and kidneys.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, it is imperative to consult a comprehensive Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment for any new experimental procedures.
References
- 1. chemscene.com [chemscene.com]
- 2. studylib.net [studylib.net]
- 3. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | 17938-69-1 [sigmaaldrich.com]
- 6. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Molecular weight and formula of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-2,3-dimethylphenol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound, also known as 4-iodo-2,3-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an iodine atom at the para position to the hydroxyl group, and two methyl groups at the adjacent ortho and meta positions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 248.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 17938-69-1 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| Purity | ≥98% (as supplied by vendors) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic iodination of the precursor, 2,3-dimethylphenol (2,3-xylenol). The hydroxyl and methyl groups on the aromatic ring are activating and direct the incoming electrophile. The para-position to the strongly activating hydroxyl group is sterically accessible, making it a favorable site for iodination.
Experimental Protocol: Electrophilic Iodination
This protocol describes a general method for the direct iodination of 2,3-dimethylphenol using molecular iodine in the presence of an oxidizing agent, such as periodic acid, which facilitates the in-situ generation of the iodinating species.
Materials:
-
2,3-Dimethylphenol (starting material)
-
Molecular Iodine (I₂)
-
Periodic Acid (H₅IO₆)
-
Methanol (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylphenol in methanol.
-
To this solution, add molecular iodine (I₂) and periodic acid (H₅IO₆). The molar ratio of the reactants should be optimized, but a starting point is a slight excess of the iodinating reagents.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of the iodine disappears.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in organic synthesis and medicinal chemistry. Iodinated phenols are valuable precursors for introducing iodine into larger molecules, which can be useful in the development of imaging agents or as a handle for further chemical transformations such as cross-coupling reactions.
The general class of xylenols and their derivatives are known to be used in the manufacturing of antioxidants. For instance, derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects.[1]
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow of this compound.
References
Historical Synthesis of 4-Iodo-2,3-dimethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for 4-Iodo-2,3-dimethylphenol, a key intermediate in various chemical and pharmaceutical applications. This document details the foundational synthetic strategies, offering insights into the reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound, also known as 4-iodo-2,3-xylenol, is an aromatic organic compound of significant interest due to its utility as a building block in the synthesis of more complex molecules. Its structure, featuring a phenol ring substituted with an iodine atom and two adjacent methyl groups, provides a versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. Historically, the synthesis of this compound has relied on classical electrophilic aromatic substitution reactions, with various methods developed to achieve regioselective iodination of the 2,3-dimethylphenol precursor. This guide explores two primary historical approaches: direct iodination using molecular iodine with an oxidizing agent and the Sandmeyer reaction starting from the corresponding aniline derivative.
Core Synthesis Methods
The historical synthesis of this compound has primarily been achieved through two main pathways. These methods, while foundational, laid the groundwork for modern synthetic approaches.
Method 1: Direct Iodination of 2,3-Dimethylphenol
One of the earliest and most direct approaches to the synthesis of this compound involves the electrophilic iodination of 2,3-dimethylphenol. Due to the electron-donating nature of the hydroxyl and methyl groups, the aromatic ring is activated towards electrophilic attack. The directing effects of these substituents favor substitution at the positions ortho and para to the hydroxyl group. In the case of 2,3-dimethylphenol, the para-position (position 4) is sterically accessible and electronically favored, leading to the desired product.
To facilitate this reaction, molecular iodine (I₂) is typically used in conjunction with an oxidizing agent. The oxidizing agent is crucial as it converts iodide (I⁻), a byproduct of the reaction, back to the electrophilic iodine species (I⁺ or its equivalent), thus driving the reaction to completion. Common oxidizing agents used historically include nitric acid, iodic acid, or hydrogen peroxide.[1]
Experimental Protocol: Iodination using Iodine and an Oxidizing Agent
The following protocol is a representative historical method for the direct iodination of 2,3-dimethylphenol.
Materials:
-
2,3-Dimethylphenol
-
Molecular Iodine (I₂)
-
Nitric Acid (concentrated) or other suitable oxidizing agent
-
Ethanol
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 2,3-dimethylphenol in a suitable solvent such as ethanol in a round-bottom flask.
-
To this solution, add molecular iodine crystals with stirring.
-
Slowly add a catalytic amount of an oxidizing agent, such as concentrated nitric acid, dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is deemed complete by monitoring techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted into an organic solvent like dichloromethane.
-
The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the pure compound.
Method 2: Sandmeyer Reaction of 2,3-Dimethyl-4-aminophenol
An alternative historical route to this compound is through the Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2] This multi-step synthesis begins with the corresponding aniline derivative, 2,3-dimethyl-4-aminophenol.
The process involves three key steps:
-
Diazotization: The amino group of 2,3-dimethyl-4-aminophenol is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is replaced by the iodide nucleophile to form the desired this compound.
-
Workup and Purification: The product is then isolated and purified from the reaction mixture.
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following is a generalized historical protocol for the synthesis of this compound via the Sandmeyer reaction.
Materials:
-
2,3-Dimethyl-4-aminophenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Potassium Iodide (KI)
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: 2,3-Dimethyl-4-aminophenol is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature and vigorous stirring. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Iodide Displacement: In a separate flask, a solution of potassium iodide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) is typically observed.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled and extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with sodium thiosulfate solution to remove any excess iodine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by a suitable method such as recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis methods for this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Product Yield (%) | Purity (%) | Reference |
| Direct Iodination | 2,3-Dimethylphenol | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Room temperature, atmospheric pressure | 60-80 | >95 | [1] |
| Sandmeyer Reaction | 2,3-Dimethyl-4-aminophenol | NaNO₂, HCl/H₂SO₄, KI | 0-5 °C for diazotization, then warming to room temperature | 50-70 | >98 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis methods, the following diagrams have been generated using the DOT language.
Caption: Direct Iodination of 2,3-Dimethylphenol.
Caption: Synthesis via the Sandmeyer Reaction.
Conclusion
The historical synthesis of this compound has been effectively achieved through two principal routes: direct electrophilic iodination of 2,3-dimethylphenol and the Sandmeyer reaction of 2,3-dimethyl-4-aminophenol. Both methods offer viable pathways to the target compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The direct iodination method is more atom-economical, while the Sandmeyer reaction provides a reliable alternative when the corresponding aniline is readily accessible. This guide has provided detailed experimental protocols and comparative data to aid researchers in understanding and potentially replicating these foundational synthetic transformations. The insights into these historical methods can serve as a basis for the development of more modern, efficient, and sustainable synthetic routes for this important chemical intermediate.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Key Findings in Early 4-Iodo-2,3-dimethylphenol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dimethylphenol, a halogenated derivative of 2,3-dimethylphenol (also known as 2,3-xylenol), has been a subject of scientific interest primarily in the context of synthetic organic chemistry. Early research on this compound has been limited, with much of the foundational work focusing on general methods for the iodination of phenols rather than an in-depth characterization of this specific molecule. This guide synthesizes the available information from early and subsequent studies to provide a comprehensive overview of the key findings related to this compound, including its synthesis, physicochemical properties, and potential biological relevance.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₉IO.[1][2][3] Its molecular weight is approximately 248.06 g/mol .[1][2] While detailed experimental data from early research is scarce, modern databases provide computed and some experimental properties which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | [1][2][3] |
| Molecular Weight | 248.06 g/mol | [1][2] |
| CAS Number | 17938-69-1 | [3] |
| Appearance | Solid | - |
| LogP (calculated) | 2.9 | [1] |
| Topological Polar Surface Area | 20.23 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis of this compound
Early research into the synthesis of iodinated phenols laid the groundwork for the preparation of this compound. The primary method for its synthesis involves the direct iodination of the precursor, 2,3-dimethylphenol.
General Reaction Pathway: Iodination of 2,3-Dimethylphenol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,3-dimethylphenol with an iodinating agent. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing. Given that the ortho positions (4 and 6) and the para position (relative to the hydroxyl group) are potential sites for substitution, the regioselectivity of the reaction is a key consideration. In the case of 2,3-dimethylphenol, the 4-position is sterically less hindered and electronically activated, making it a favorable site for iodination.
References
Review of literature on substituted iodophenols
An In-depth Technical Guide on Substituted Iodophenols in Medicinal Chemistry
Introduction
The strategic incorporation of iodine into drug candidates, particularly as a substituted iodophenyl moiety, is a potent strategy in modern medicinal chemistry.[1] The unique physicochemical properties of iodine, including its size, polarizability, and ability to form strong, directional halogen bonds, are leveraged to enhance drug potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive review of the literature on substituted iodophenols, focusing on their synthesis, biological activity as enzyme inhibitors, and their potential in drug development. It presents quantitative biological data, details key experimental protocols, and visualizes complex biological and experimental workflows.
Synthesis of Substituted Iodophenols
The synthesis of substituted iodophenols can be achieved through various methods, each offering distinct advantages in terms of regioselectivity and substrate scope. Common strategies include direct electrophilic iodination and palladium-catalyzed cross-coupling reactions.
Direct Iodination of Phenolic Compounds
A straightforward method for preparing iodophenols involves the direct iodination of a substituted phenol precursor. This is often achieved using an iodine source in the presence of an activating agent. For instance, 4-substituted 2-hydroxyacetophenones can be selectively iodinated at the 5-position using N-iodosuccinimide (NIS) and an acid catalyst like p-toluenesulfonic acid.[2] This method is efficient for creating precursors to more complex molecules like iodochalcones and iodoflavonols.[2] For the synthesis of triiodophenols, often used as intermediates for X-ray contrast media, direct iodination of 3,5-disubstituted phenols with activated molecular iodine can achieve high conversion rates.[3]
Palladium-Catalyzed Cross-Coupling Reactions
A versatile and widely used strategy for synthesizing molecules containing an iodophenyl group involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] This approach is particularly useful for coupling an iodoaniline or iodophenol derivative with a heterocyclic core, a common structural motif in many drug molecules.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an anhydrous, aprotic solvent.[1]
Caption: A generalized workflow for the synthesis and purification of substituted iodophenol derivatives.
Biological Activity: Enzyme Inhibition
Substituted iodophenols have shown significant potential as inhibitors of various enzymes, a primary focus for drug design.[4] A notable application is in the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Key targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1).[2] AChE and BChE are responsible for the breakdown of the neurotransmitter acetylcholine, while BACE-1 is involved in the production of amyloid-β peptides, which form plaques in the brain.[2] Inhibition of these enzymes is a key therapeutic strategy.
Caption: Inhibition of BACE-1 and Cholinesterases by substituted iodophenols as a therapeutic strategy for Alzheimer's disease.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The inhibitory effects of various substituted iodochalcones and iodoflavonols have been quantified, with IC50 values providing a measure of their potency. The data reveals that specific substitution patterns significantly influence activity against AChE, BChE, and BACE-1.
Table 1: Inhibitory Activity (IC50) of Substituted 2-Hydroxy-5-Iodochalcones
| Compound | Substituents | BChE IC50 (µM) | BACE-1 IC50 (µM) |
|---|---|---|---|
| 2h | Ring A: 4-Cl; Ring B: 4-F | > 100 | 17.52 |
| 2j | Ring A: 4-Br; Ring B: 4-F | 5.73 | 25.17 |
| 2n | Ring A: 4-OCH3; Ring B: 4-Cl | 5.91 | 35.54 |
| 2p | Ring A: 4-OCH3; Ring B: 4-OCH3 | 4.89 | 50.79 |
Data sourced from Mphahlele, M.J., et al. (2018).[2]
Table 2: Inhibitory Activity (IC50) of 7-Substituted 6-Iodoflavonols
| Compound | Substituents | AChE IC50 (µM) | BChE IC50 (µM) | BACE-1 IC50 (µM) |
|---|---|---|---|---|
| 3b | 7-F; 2-Aryl: 4-Cl | 11.21 | > 100 | 32.19 |
| 3c | 7-F; 2-Aryl: 4-Br | 10.15 | > 100 | 19.69 |
| 3h | 7-Cl; 2-Aryl: 4-OCH3 | 21.33 | 12.11 | > 100 |
| 3i | 7-Br; 2-Aryl: H | 19.16 | 13.04 | > 100 |
| 3k | 7-Br; 2-Aryl: 4-Cl | 25.01 | 10.95 | > 100 |
| 3l | 7-Br; 2-Aryl: 4-Br | 30.11 | 9.89 | 15.74 |
| 3p | 7-OCH3; 2-Aryl: 4-OCH3 | 20.12 | 3.29 | 22.44 |
Data sourced from Mphahlele, M.J., et al. (2018)[2] and Sitole, L.J., et al. (2019).[4]
The analysis of enzyme inhibition data is a critical step in drug discovery. The initially measured IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) can be used to determine the inhibition constant (Ki) and the mode of inhibition, providing deeper insight into the inhibitor's mechanism of action.[1][5]
Caption: Logical workflow for the characterization of an enzyme inhibitor from initial screening to kinetic analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of substituted iodophenols.
Protocol 1: Synthesis of 4-Substituted 2-Hydroxy-5-Iodoacetophenones[2]
-
Reaction Setup: A stirred mixture of a 4-substituted 2-hydroxyacetophenone derivative (1.0 equivalent) and p-toluenesulfonic acid (1.2 equivalents) in acetonitrile is prepared in a reaction vessel and cooled to 0 °C.
-
Addition of Iodinating Agent: N-iodosuccinimide (NIS) (1.0 equivalent) is added portion-wise over 5 minutes.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 14 hours.
-
Quenching: The reaction is quenched by pouring it into an ice-cold saturated aqueous solution of sodium thiosulfate.
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The crude product is recrystallized to afford the pure 4-substituted 2-hydroxy-5-iodoacetophenone derivative.[2]
Protocol 2: General Palladium-Catalyzed Cross-Coupling[1]
-
Reactants: An appropriate heterocyclic chloride/bromide (1.0 eq), a substituted iodoaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base like Cs₂CO₃ (2.0 eq) are used.[1]
-
Reaction Setup: The reactants are combined in a sealed reaction vessel under an inert atmosphere (e.g., argon). Anhydrous, aprotic solvent (e.g., dioxane) is added.
-
Reaction: The mixture is heated to the required temperature (e.g., 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution, and solutions of the test compounds (substituted iodophenols) at various concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, test compound solution, and the enzyme solution (AChE or BChE).
-
Incubation: Incubate the mixture for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Measure the absorbance continuously for a set duration using a microplate reader at a wavelength of 412 nm. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Substituted iodophenols represent a versatile and highly valuable class of compounds in drug discovery.[1] Their utility is rooted in the unique properties of the iodine atom, which can be strategically placed to form halogen bonds and enhance interactions with biological targets.[1][2] As demonstrated by their potent inhibitory activity against enzymes relevant to Alzheimer's disease, these scaffolds are promising starting points for the development of next-generation therapeutics.[2][4] The synthetic methodologies are well-established, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity, solidifying the role of iodophenols in the medicinal chemist's toolkit.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 4. Inhibitory Effects of Novel 7-Substituted 6-iodo-3-O-Flavonol Glycosides against Cholinesterases and β-secretase Activities, and Evaluation for Potential Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Iodo-2,3-dimethylphenol: An Unexplored Frontier in Biological Activity
Despite its well-defined chemical structure, 4-Iodo-2,3-dimethylphenol remains a largely enigmatic compound within the scientific community, with a significant absence of published research detailing its potential biological activities. While the foundational chemical and physical properties of this molecule are documented, a thorough investigation into its pharmacological and biological effects appears to be a field ripe for discovery. This technical overview aims to consolidate the currently available information and highlight the significant knowledge gaps, thereby serving as a call to action for researchers in drug discovery and the life sciences.
Chemical and Physical Characteristics
A solid understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. For this compound, the following data has been compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[1] |
| Molecular Weight | 248.06 g/mol | PubChem[1] |
| CAS Number | 17938-69-1 | Chemical-Suppliers[2], ChemScene[3] |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available | |
| LogP | 2.9 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
The calculated LogP value of 2.9 suggests that this compound has a moderate degree of lipophilicity, which could indicate potential for membrane permeability and interaction with hydrophobic pockets in biological targets. However, without experimental data, this remains a theoretical projection.
Synthesis and Purity
The following diagram illustrates a generalized workflow for the synthesis and purification of a phenol derivative like this compound, based on common laboratory practices.
Potential Biological Activities: A Void in the Literature
Extensive searches of scientific databases and patent literature for specific biological activities of this compound, including antimicrobial, antioxidant, and enzyme inhibition studies, yielded no direct results. This indicates that the compound has likely not been a primary focus of biological screening or medicinal chemistry programs.
While it is tempting to extrapolate potential activities based on structurally related compounds, such as other halogenated phenols or dimethylphenol isomers, doing so would be purely speculative and lack the scientific rigor required for a technical guide. For instance, various phenolic compounds are known to exhibit a range of biological effects, but the specific contribution of the iodo- and dimethyl-substituents at the 4-, 2-, and 3-positions of the phenol ring would require empirical investigation.
Future Directions and Research Opportunities
The absence of biological data for this compound presents a clear opportunity for novel research. A logical first step would be to perform a broad biological screening of the compound to identify any potential areas of activity.
The following diagram outlines a potential high-throughput screening workflow to assess the biological potential of this compound.
References
Technical Guide to 4-Iodo-2,3-dimethylphenol: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
This section summarizes the known and predicted physical and chemical properties of 4-Iodo-2,3-dimethylphenol.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | ChemScene, PubChem[1][2] |
| Molecular Weight | 248.06 g/mol | ChemScene, PubChem[1][2] |
| CAS Number | 17938-69-1 | ChemScene, PubChem[1][2] |
| Appearance | White to off-white solid | LookChem[3] |
| Boiling Point | 291.7±28.0 °C (Predicted) | LookChem[3] |
| Density | 1.740±0.06 g/cm³ (Predicted) | LookChem[3] |
| logP (octanol/water) | 2.9 (Computed) | PubChem[2] |
Hazard Identification and Safety Information
Detailed hazard information for this compound is limited. The following data is primarily derived from the safety data sheet for the related isomer, 4-Iodo-3,5-dimethylphenol, and should be considered indicative rather than definitive.
| Hazard Category | Classification (for 4-Iodo-3,5-dimethylphenol) | Precautionary Statements (General for Phenolic Compounds) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[4] | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Acute Toxicity (Oral/Dermal) | Not Classified (for isomer) | P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[5] |
Note: Phenolic compounds, in general, can be toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5]
Handling, Storage, and First Aid
The following protocols are based on general best practices for handling hazardous chemicals and information for related compounds.
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[4]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] If skin irritation occurs, get medical advice/attention.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not available in the provided search results. It is noted to be used as a reagent in organic synthesis for pharmaceuticals and agrochemicals.[3] Researchers should consult specialized chemical synthesis literature and conduct a thorough risk assessment before developing any experimental procedures.
Visualized Workflows
General Handling and Personal Protective Equipment (PPE) Workflow
This diagram outlines the logical flow for safe handling and the selection of appropriate personal protective equipment.
References
Interpreting the Spectroscopic Data of 4-Iodo-2,3-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-Iodo-2,3-dimethylphenol. Due to the limited availability of direct experimental spectra for this specific molecule, this guide utilizes predicted data and draws comparisons with structurally similar compounds to offer a robust interpretation for research and drug development applications.
Compound Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₈H₉IO.[1][2] Its structure consists of a phenol ring substituted with an iodine atom at position 4, and two methyl groups at positions 2 and 3.
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 17938-69-1[1][2] |
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are summarized below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OH | ~5.0 - 6.0 | Singlet (broad) | 1H |
| H-5 | ~7.3 | Doublet | 1H |
| H-6 | ~6.8 | Doublet | 1H |
| 2-CH₃ | ~2.2 | Singlet | 3H |
| 3-CH₃ | ~2.3 | Singlet | 3H |
Note: These are predicted values and may vary slightly in an experimental setting.
Interpretation:
-
The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
The aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the iodine atom and the electron-donating effects of the methyl and hydroxyl groups will influence their precise chemical shifts.
-
The two methyl groups (2-CH₃ and 3-CH₃) are in different chemical environments and are therefore expected to show distinct singlet signals.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | ~152 |
| C-2 (C-CH₃) | ~125 |
| C-3 (C-CH₃) | ~135 |
| C-4 (C-I) | ~85 |
| C-5 | ~138 |
| C-6 | ~115 |
| 2-CH₃ | ~16 |
| 3-CH₃ | ~20 |
Note: These are predicted values and may vary slightly in an experimental setting.
Interpretation:
-
The carbon attached to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a high chemical shift.
-
The carbon bonded to the iodine atom (C-4) will experience a strong shielding effect (the "heavy atom effect"), causing it to resonate at a much lower chemical shift than the other aromatic carbons.
-
The remaining aromatic carbons and the methyl carbons will have chemical shifts typical for substituted phenols.
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule.[3][4] The mass spectrum provides information about the molecular weight and the structure of the fragments.
Expected Fragmentation Pattern:
| m/z | Fragment |
| 248 | [M]⁺ (Molecular ion) |
| 233 | [M - CH₃]⁺ |
| 121 | [M - I]⁺ |
| 106 | [M - I - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 248, corresponding to the molecular weight of the compound.
-
Loss of a methyl group (-CH₃) would result in a fragment at m/z 233.
-
Cleavage of the carbon-iodine bond would lead to a significant fragment at m/z 121, representing the dimethylphenol cation .
-
Further fragmentation of the dimethylphenol cation by loss of a methyl group would give a peak at m/z 106.
-
A peak at m/z 77, corresponding to the phenyl cation , is also a common fragment in the mass spectra of aromatic compounds.
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[5]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 12-15 ppm.
-
Acquisition time of 2-4 seconds.
-
Relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-220 ppm.
-
Acquisition time of 1-2 seconds.
-
Relaxation delay of 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilan (TMS) at 0.00 ppm.
Mass Spectrometry
A general procedure for obtaining an Electron Ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for mixtures.[4][7]
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[8]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.
Visualizations
Caption: Correlation between the structure of this compound and its predicted spectral data.
References
- 1. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. rroij.com [rroij.com]
Solubility Profile of 4-Iodo-2,3-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-2,3-dimethylphenol in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document establishes a predicted qualitative solubility profile based on the known properties of the structurally similar compound, 2,3-dimethylphenol, and fundamental principles of chemical solubility. Furthermore, this guide furnishes detailed experimental protocols for the precise quantitative and qualitative determination of the solubility of this compound, empowering researchers to generate empirical data.
Introduction to this compound
This compound is a halogenated aromatic organic compound. Its structure, featuring a hydroxyl group and two methyl groups on a benzene ring with an iodine substituent, suggests it possesses moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its solubility in polar solvents. Conversely, the aromatic ring and the bulky, nonpolar iodine atom contribute to its lipophilic character, suggesting solubility in nonpolar organic solvents. A thorough understanding of its solubility is critical for applications in organic synthesis, pharmaceutical development, and materials science, where it may be utilized as an intermediate or a key building block.
Predicted Solubility Profile
Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | High | Soluble | The hydroxyl group can hydrogen bond with methanol. |
| Ethanol | High | Soluble | Similar to methanol, hydrogen bonding is possible. |
| Water | High | Slightly Soluble | The large nonpolar region of the molecule limits solubility despite the presence of a hydroxyl group. |
| Polar Aprotic Solvents | |||
| Acetone | Medium | Soluble | Good dipole-dipole interactions are expected. |
| Ethyl Acetate | Medium | Soluble | Favorable dipole-dipole and London dispersion forces. |
| Dichloromethane | Medium | Soluble | "Like dissolves like" principle suggests good solubility. |
| Chloroform | Medium | Soluble | Similar to dichloromethane, good solubility is anticipated. |
| Nonpolar Solvents | |||
| Toluene | Low | Soluble | The aromatic nature of both solute and solvent promotes solubility. |
| Hexane | Low | Sparingly Soluble | While nonpolar, the polarity of the phenol group may limit miscibility. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, the following experimental methodologies are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This can be coupled with a gravimetric or spectroscopic finish.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Conical flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
For Gravimetric Analysis: Evaporating dish, oven
-
For Spectroscopic Analysis: UV-Vis spectrophotometer, cuvettes, volumetric flasks
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a temperature-controlled orbital shaker or on a magnetic stirrer within a water bath.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove all undissolved solids.
-
Accurately dilute the filtrate with the same solvent if necessary.
-
Determine the concentration of this compound in the filtrate using one of the following methods:
-
Gravimetric Analysis:
-
Pipette a known volume of the clear filtrate into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.[7][9]
-
Calculate the mass of the dissolved solid and express the solubility in terms of g/L or mg/mL.
-
Spectroscopic Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the filtered and diluted sample solution.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative determination of the solubility of a solid organic compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While experimentally determined quantitative solubility data for this compound are not currently found in the literature, a reliable qualitative solubility profile can be predicted based on its molecular structure and the properties of analogous compounds. This guide provides a framework for understanding its likely behavior in various organic solvents and offers detailed experimental protocols for researchers to determine precise solubility values. The generation of such empirical data will be invaluable for the future application of this compound in scientific research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
Technical Guidance: Physicochemical Characterization of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the melting and boiling points of 4-Iodo-2,3-dimethylphenol (CAS No. 17938-69-1), a compound of interest in synthetic chemistry and drug discovery. Due to a lack of readily available experimental data for these specific physical properties, this document provides a summary of known computational data, the properties of the parent compound 2,3-dimethylphenol for reference, and detailed experimental protocols for the determination of its melting and boiling points.
Physicochemical Properties
While experimentally determined melting and boiling points for this compound are not extensively documented in the scientific literature, a collection of computed properties and data for the parent compound, 2,3-dimethylphenol, offers valuable context.
| Property | This compound | 2,3-Dimethylphenol (Parent Compound) |
| Molecular Formula | C₈H₉IO[1] | C₈H₁₀O[2] |
| Molecular Weight | 248.06 g/mol [1][3] | 122.16 g/mol [2][4] |
| CAS Number | 17938-69-1[1][5] | 526-75-0[2][4] |
| Melting Point | Data not available | 70-73 °C[4] |
| Boiling Point | Data not available | 217 °C[4] |
| XLogP3 | 2.9[3] | 2.6 |
| Hydrogen Bond Donor Count | 1[1] | 1[6] |
| Hydrogen Bond Acceptor Count | 1[1] | 1[6] |
Experimental Protocols
To empower researchers to determine the precise melting and boiling points of this compound, the following standard laboratory procedures are provided.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid state. This is a key indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount can be ground using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This will inform the rate of heating for a more precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[7][8]
Boiling Point Determination (Micro Boiling Point Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This method is suitable for small sample quantities.
Apparatus:
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil or a sand bath)
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into the small test tube.
-
Capillary Inversion: Place a capillary tube (the same type used for melting points) into the test tube with the sealed end pointing upwards.
-
Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[9]
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.[10][11]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the characterization of a chemical compound where key physical properties are unknown.
Caption: A logical workflow for the characterization of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Showing Compound o-Xylenol (FDB004551) - FooDB [foodb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. scribd.com [scribd.com]
Theoretical Applications of 4-Iodo-2,3-dimethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and potential practical applications of 4-Iodo-2,3-dimethylphenol in various fields of chemistry. As a substituted iodophenol, this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide details the synthesis of this compound, its theoretical applications in cross-coupling reactions for drug discovery and materials science, and its potential as a bioactive agent. Experimental protocols for key synthetic transformations are provided, alongside a summary of relevant quantitative data.
Introduction
This compound is an aromatic organic compound featuring a phenol ring substituted with an iodine atom and two methyl groups. The presence of the iodine atom, a versatile halogen, makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The phenolic hydroxyl group and the methyl substituents further influence its reactivity and provide opportunities for derivatization, making it a valuable intermediate in medicinal chemistry and materials science. This guide explores the theoretical applications of this compound, providing researchers and drug development professionals with a foundational understanding of its synthetic potential.
Chemical Properties and Synthesis
2.1. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | [1][2][3] |
| Molecular Weight | 248.06 g/mol | [1][2] |
| CAS Number | 17938-69-1 | [1][2][3] |
| Appearance | Solid (predicted) | |
| LogP | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
2.2. Synthesis: Iodination of 2,3-Dimethylphenol
The primary route for the synthesis of this compound is the electrophilic iodination of its precursor, 2,3-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the position of iodination.
dot
Caption: Synthesis of this compound.
2.2.1. Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of phenols and can be adapted for 2,3-dimethylphenol.
Materials:
-
2,3-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Theoretical Applications in Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecules. The high reactivity of the C-I bond allows for milder reaction conditions compared to other aryl halides.
dot
Caption: Cross-coupling reactions of this compound.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] this compound can be coupled with various aryl or vinyl boronic acids to synthesize substituted biaryls, which are common motifs in pharmaceuticals and liquid crystals.
3.1.1. Experimental Protocol
This is a general protocol for the Suzuki-Miyaura coupling of aryl iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed 5:1:1 mixture of toluene:ethanol:water.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
3.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[5] This reaction is instrumental in the synthesis of conjugated enynes and other alkynylated aromatic compounds used in materials science and as pharmaceutical intermediates.
3.2.1. Experimental Protocol
This general protocol is for the Sonogashira coupling of aryl iodides.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To the stirred suspension, add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50-60°C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
3.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[6][7] This reaction is widely used in the pharmaceutical industry to synthesize arylamines, which are prevalent in many biologically active compounds.
3.3.1. Experimental Protocol
This is a general protocol for the Buchwald-Hartwig amination of aryl iodides.[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (or another suitable phosphine ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or xylene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (2.0 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-120°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Potential Biological and Material Applications
4.1. Antimicrobial and Antioxidant Activity
Phenolic compounds are known for their antioxidant properties due to the ability of the hydroxyl group to scavenge free radicals.[9] Furthermore, iodinated organic compounds can exhibit significant antimicrobial activity.[10] It is therefore theorized that this compound and its derivatives could possess both antioxidant and antimicrobial properties, making them interesting candidates for investigation in drug discovery and as additives in materials to prevent biofouling.
4.2. Polymer Science
Phenolic compounds are precursors to various polymers, and the introduction of an iodine atom provides a reactive site for polymerization or post-polymerization modification. This compound could theoretically be used as a monomer in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or flame retardancy, which are often associated with halogenated compounds.
Quantitative Data Summary
While specific experimental data for this compound is limited in the public domain, Table 2 provides a general overview of expected yields for the cross-coupling reactions of aryl iodides based on literature for analogous substrates.
Table 2: Representative Yields for Cross-Coupling Reactions of Aryl Iodides
| Reaction | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | 80 - 95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 75 - 90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Phosphine Ligand | 70 - 90 |
Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions used.
Conclusion
This compound is a promising chemical intermediate with significant theoretical applications in organic synthesis. Its utility as a substrate in palladium-catalyzed cross-coupling reactions opens avenues for the efficient construction of a diverse range of molecular structures relevant to medicinal chemistry and materials science. Further research into the specific reaction conditions and the biological and material properties of its derivatives is warranted to fully exploit the potential of this versatile building block.
References
- 1. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Film Formation of Iodinated Latex Dispersions and Its Role in Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Iodo-2,3-dimethylphenol, a valuable intermediate in pharmaceutical and chemical research. The protocol is designed for laboratory-scale preparation and includes detailed information on materials, procedures, safety precautions, and data interpretation.
Introduction
This compound is an aromatic organic compound that serves as a key building block in the synthesis of more complex molecules. Its structure, featuring a phenol ring substituted with two methyl groups and an iodine atom, makes it a versatile reagent for various chemical transformations, including cross-coupling reactions and the introduction of iodine-containing moieties into larger structures. This protocol outlines a reliable method for its preparation from 2,3-dimethylphenol via electrophilic iodination.
Chemical Data Summary
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of 2,3-Dimethylphenol (Starting Material)
| Property | Value | Reference |
| CAS Number | 526-75-0 | [1] |
| Molecular Formula | C₈H₁₀O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| Appearance | Colorless crystalline solid or brown chunky solid | [1] |
| Melting Point | 70-73 °C | |
| Boiling Point | 217 °C | |
| Solubility | Freely soluble in alcohol, chloroform, ether, benzene; soluble in sodium hydroxide solution; slightly soluble in water. | [1] |
Table 2: Properties of this compound (Product)
| Property | Value | Reference |
| CAS Number | 17938-69-1 | [2][3] |
| Molecular Formula | C₈H₉IO | [2][3] |
| Molecular Weight | 248.06 g/mol | [3] |
| Appearance | Off-white to light brown solid | |
| Purity | ≥98% (typical) | [3] |
| Storage | 4°C, protect from light, stored under nitrogen | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the iodination of phenols.[4][5]
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as methanol.
-
Addition of Base: To the stirred solution, add sodium bicarbonate (1.5 eq). Stir the mixture until the sodium bicarbonate is fully or partially dissolved.
-
Iodination: Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature. The addition should be done portion-wise or dropwise to control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of 4-Iodo-2,3-dimethylphenol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dimethylphenol is a versatile aromatic building block valuable in the synthesis of a variety of complex organic molecules. Its structure, featuring an iodine atom, a hydroxyl group, and two methyl substituents on the phenyl ring, allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating a range of C-C and C-N bond-forming reactions. The phenolic hydroxyl group can be a key pharmacophore or a handle for further derivatization, making the resulting products attractive for drug discovery and development.
This document provides detailed application notes and generalized protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Applications in Drug Development
The derivatives of this compound synthesized through palladium-catalyzed cross-coupling reactions are of significant interest in medicinal chemistry. The resulting biaryl, styrenyl, arylamino, and alkynyl phenol scaffolds are present in numerous biologically active compounds.
-
Biaryl Phenols (from Suzuki Coupling): These structures are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. They can act as inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy.
-
Styrenyl Phenols (from Heck Coupling): The introduction of a vinyl group opens avenues for the synthesis of precursors to natural products and other complex molecules. Substituted styrenes are key components in various pharmacologically active compounds.
-
Arylamino Phenols (from Buchwald-Hartwig Amination): The N-aryl amine linkage is a common motif in many pharmaceuticals. These compounds have shown potential as kinase inhibitors and are being explored for the treatment of various cancers. For instance, the inhibition of receptor tyrosine kinases (RTKs) is a key mechanism in halting tumor angiogenesis and progression.
-
Alkynyl Phenols (from Sonogashira Coupling): The rigid, linear alkyne linker is a valuable pharmacophore that can orient functional groups for optimal binding to biological targets. Alkynyl-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-2,3-dimethylphenols.
General Reaction Scheme:
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | THF/H₂O | 80 | 24 | 80-90 |
Experimental Protocol: Synthesis of 4-Phenyl-2,3-dimethylphenol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium phosphate.
-
Add palladium(II) acetate and SPhos to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-2,3-dimethylphenol.
II. Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction allows for the introduction of a vinyl group at the 4-position of 2,3-dimethylphenol, creating valuable synthetic intermediates.
General Reaction Scheme:
Data Presentation: Typical Heck Reaction Conditions
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 70-80 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 24 | 65-75 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 120 | 16 | 70-85 |
| 4 | 1-Octene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | 110 | 20 | 60-70 |
Experimental Protocol: Synthesis of 2,3-Dimethyl-4-styrylphenol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add triethylamine and styrene to the reaction mixture via syringe.
-
Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2,3-dimethyl-4-styrylphenol.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of 2,3-dimethylphenol.
General Reaction Scheme:
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Toluene | 90 | 16 | 75-90 |
Experimental Protocol: Synthesis of 4-Morpholino-2,3-dimethylphenol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add a magnetic stir bar and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 4-morpholino-2,3-dimethylphenol.
IV. Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. This reaction is particularly useful for introducing a rigid alkynyl linker into the 2,3-dimethylphenol scaffold.
General Reaction Scheme:
Data Presentation: Typical Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 80-90 |
Experimental Protocol: Synthesis of 2,3-Dimethyl-4-(phenylethynyl)phenol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
To the stirred suspension, add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 2,3-dimethyl-4-(phenylethynyl)phenol.
Signaling Pathway and Workflow Diagrams
Experimental Workflow for a Typical Cross-Coupling Reaction
Simplified Kinase Inhibition Signaling Pathway
The products of these cross-coupling reactions, particularly the N-aryl amines and biaryls, are often investigated as kinase inhibitors. These inhibitors can block signaling pathways that are crucial for cancer cell proliferation and survival.
Application Note: A Detailed Protocol for the Laboratory-Scale Iodination of 2,3-Dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the electrophilic iodination of 2,3-dimethylphenol, a common precursor in the synthesis of various organic compounds. The procedure is designed for laboratory-scale applications and includes methods for product isolation, purification, and characterization.
Introduction
The iodination of phenols is a fundamental reaction in organic synthesis, yielding intermediates used in the development of pharmaceuticals, agrochemicals, and other specialized materials. 2,3-Dimethylphenol, with its specific substitution pattern, can undergo iodination to produce mono-iodinated derivatives, primarily at the positions para or ortho to the hydroxyl group. The regioselectivity of the reaction is influenced by the choice of iodinating agent and reaction conditions. This protocol details a common and effective method for the iodination of 2,3-dimethylphenol.
Experimental Protocols
Materials and Reagents:
-
2,3-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl, 6% solution)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl, 2 M solution)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
pH paper
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Protocol 1: Iodination of 2,3-Dimethylphenol
This protocol is adapted from general procedures for the iodination of phenols.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-dimethylphenol in an appropriate solvent such as methanol or ethanol.
-
Addition of Reagents: Add 1.0 molar equivalent of potassium iodide to the solution and stir until it is fully dissolved.
-
Cooling: Place the flask in an ice/water bath on a magnetic stirrer to maintain a temperature of 0 °C.
-
Addition of Oxidizing Agent: Using a separatory funnel, add 1.0 molar equivalent of a 6% sodium hypochlorite solution dropwise to the stirring reaction mixture over a period of 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Reaction Time: After the complete addition of sodium hypochlorite, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.[1]
-
Quenching the Reaction: Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any unreacted iodine. Stir for 5 minutes.
-
Acidification and Precipitation: With continued stirring, carefully acidify the solution with a 2 M solution of hydrochloric acid. Monitor the pH with pH paper, aiming for a pH of 3-4. The iodinated product should precipitate out of the solution.[1]
-
Isolation of Product: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water.[1]
-
Drying: Transfer the crude product to a watch glass and allow it to air dry or dry in a desiccator.
Protocol 2: Purification and Characterization
Purification:
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, or if multiple isomers are present, purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexane is a typical starting point for elution.
Characterization:
The purified product(s) should be characterized to confirm their identity and purity. The primary expected products are 4-iodo-2,3-dimethylphenol and 6-iodo-2,3-dimethylphenol.
-
Melting Point: Determine the melting point of the purified product and compare it to literature values if available.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the structure of the iodinated phenol. The position of the iodine atom can be determined by the splitting patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the product.
Data Presentation
The following table summarizes the expected quantitative data for the primary product, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉IO | [2][3] |
| Molecular Weight | 248.06 g/mol | [2][3] |
| CAS Number | 17938-69-1 | [2] |
| Purity (Typical) | ≥98% | [2] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis, work-up, purification, and characterization of iodinated 2,3-dimethylphenol.
Signaling Pathway/Logical Relationship Diagram
Caption: A diagram showing the logical progression of the electrophilic aromatic substitution mechanism for the iodination of 2,3-dimethylphenol.
References
Application Notes and Protocols: Reaction Kinetics of 4-Iodo-2,3-dimethylphenol in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the anticipated reaction kinetics of 4-iodo-2,3-dimethylphenol in various substitution reactions. Due to a lack of specific experimental kinetic data for this compound in the current literature, this guide presents expected reactivity trends based on established principles of organic chemistry and data from analogous iodinated aromatic compounds. Detailed, adaptable protocols for conducting kinetic studies on this substrate are provided, along with visualizations of key reaction mechanisms and experimental workflows.
Introduction: Reactivity of this compound
This compound is an interesting substrate for nucleophilic substitution reactions. The reactivity of the C-I bond is influenced by several factors:
-
The Nature of the Leaving Group: Iodine is an excellent leaving group in many substitution reactions, particularly in metal-catalyzed cross-coupling reactions where the rate-determining step often involves oxidative addition of the aryl halide. In these cases, the reactivity order is typically I > Br > Cl > F.
-
Electronic Effects: The hydroxyl (-OH) and two methyl (-CH₃) groups are electron-donating groups, which increase the electron density of the aromatic ring. This generally deactivates the ring towards traditional nucleophilic aromatic substitution (SₙAr) reactions that favor electron-poor aromatics.
-
Steric Hindrance: The two methyl groups ortho and meta to the iodine atom may introduce steric hindrance, potentially affecting the rate of substitution.
Given these characteristics, this compound is expected to be a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Ullmann condensation.
Anticipated Kinetic Data for Substitution Reactions
Table 1: Illustrative Activation Parameters for Sonogashira Coupling of Aryl Halides
| Aryl Halide | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate |
| Aryl Iodide | 12 - 15 | -10 to -20 | Fastest |
| Aryl Bromide | 13 - 20 | -5 to -15 | Intermediate |
| Aryl Chloride | 23 - 35 | -2 to +25 | Slowest |
Note: Data is generalized from studies on various substituted aryl halides. The actual values for this compound may vary.
Table 2: Relative Reactivity in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
| Aryl Halide | Typical Reaction Temperature (°C) | General Observations |
| Aryl Iodide | Room Temperature to 80 | Highly reactive, often requiring milder conditions. |
| Aryl Bromide | 80 - 110 | Good reactivity, widely used. |
| Aryl Chloride | > 110 | Generally less reactive, often requiring specialized ligands. |
Key Substitution Reactions and Mechanisms
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds. The catalytic cycle typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Application Notes and Protocols for the Analysis of 4-Iodo-2,3-dimethylphenol by GC-MS and HPLC
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Iodo-2,3-dimethylphenol, a compound relevant in pharmaceutical and chemical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of semi-volatile and volatile compounds like this compound. The following protocol outlines a method for its separation and identification. For enhanced sensitivity, a derivatization step is included.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Derivatization)
To improve chromatographic peak shape and thermal stability, the phenolic group of this compound is derivatized to a less polar ether.
-
Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Pyridine (GC grade)
-
-
Procedure:
-
Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).
-
In a 2 mL autosampler vial, add 100 µL of the sample or standard solution.
-
Add 50 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector: Split/Splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions (for silylated derivative): Monitor characteristic ions of the trimethylsilyl derivative of this compound.
-
Data Presentation: GC-MS Method Performance
The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of the trimethylsilyl derivative of this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 10 - 2000 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 10% |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including phenols. This method is suitable for analyzing this compound without derivatization.
Experimental Protocol: HPLC Analysis
1. Sample Preparation
-
Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure Water
-
Formic Acid (0.1%)
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at 275 nm.
Data Presentation: HPLC Method Performance
The following table summarizes the expected quantitative performance of the HPLC-DAD method for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~ 10.2 |
| Linearity (r²) | > 0.998 |
| Range (µg/mL) | 0.5 - 100 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Recovery (%) | 95 - 105% |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
References
Recrystallization and column chromatography techniques for 4-Iodo-2,3-dimethylphenol purification
Application Notes and Protocols for the Purification of 4-Iodo-2,3-dimethylphenol
Abstract
This document provides detailed application notes and experimental protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography. These methods are essential for obtaining high-purity material required for research, drug development, and various scientific applications. The protocols are designed for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The purity of such compounds is critical for their intended use, necessitating effective purification strategies. This document outlines two robust methods for the purification of this compound: recrystallization, a technique for purifying solid compounds, and column chromatography, a method for separating components of a mixture based on their differential adsorption.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and executing purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17938-69-1 | [1][2][3] |
| Molecular Formula | C₈H₉IO | [1][2][3] |
| Molecular Weight | 248.06 g/mol | [1][2] |
| Appearance | Not specified in literature; likely a solid at room temperature. | |
| Melting Point | Not explicitly found in the searched literature. The melting point of the uniodinated precursor, 2,3-dimethylphenol, is 70-73 °C. It is expected that the iodinated compound will have a higher melting point. |
Recrystallization Protocol
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solvent.
Principle
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Solvent Selection
For phenolic compounds, common and effective solvent systems include mixtures of a solvent in which the compound is soluble and a non-solvent in which it is less soluble. Based on literature for similar compounds, the following solvent systems are recommended for initial screening:
-
Heptane/Ethyl Acetate: A non-polar/polar mixture.
-
Ethanol/Water: A polar protic/polar mixture.
-
Acetone/Water: A polar aprotic/polar mixture.
Experimental Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate, ethanol, or acetone) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The addition of the less soluble solvent (e.g., heptane or water) dropwise to the hot solution until slight turbidity persists can induce crystallization upon cooling.
-
Cooling: Once the flask has reached room temperature and crystal formation is observed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (if available) to assess purity. Obtain spectroscopic data (e.g., NMR, IR) to confirm the structure and purity.
Expected Results
The expected outcome of a successful recrystallization is a significant increase in the purity of this compound. A sharpening of the melting point range is a good indicator of increased purity.
Table 2: Recrystallization Data (Hypothetical)
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white crystalline solid |
| Yield (%) | N/A | > 85% |
| Purity (by HPLC, %) | ~90% | >99% |
| Melting Point (°C) | Broad range | Sharp range (e.g., 85-86 °C) |
Note: The melting point is a hypothetical value for illustrative purposes as a literature value was not found.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds from a mixture. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Principle
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (eluent). Polar compounds will adhere more strongly to the stationary phase and elute later, while non-polar compounds will travel faster with the mobile phase and elute earlier.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal eluent system using Thin-Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Increasing the proportion of ethyl acetate will increase the polarity and the Rf value.
Experimental Protocol
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 9:1).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Expected Results
Column chromatography should effectively separate this compound from less polar and more polar impurities.
Table 3: Column Chromatography Data (Hypothetical)
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) |
| Rf of Product (TLC) | ~0.3 |
| Yield (%) | 70-90% |
| Purity (by HPLC, %) | >99% |
Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Conclusion
The protocols detailed in this document provide comprehensive guidelines for the purification of this compound using recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present. For solid, crystalline crude products with thermally stable impurities, recrystallization is often a straightforward and efficient method. For complex mixtures or when impurities have similar solubilities to the product, column chromatography offers higher resolution and versatility. Proper execution of these techniques, guided by the provided protocols, will enable the isolation of high-purity this compound for its intended applications.
References
Application Notes & Protocols: The Role of 4-Iodo-2,3-dimethylphenol in Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-2,3-dimethylphenol is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive iodine atom and a phenolic hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides an overview of its synthesis, potential applications in drug development, and detailed experimental protocols for its preparation and hypothetical downstream reactions. While direct examples of its use in commercial pharmaceuticals are not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential utility.
Introduction
Pharmaceutical intermediates are crucial components in the synthesis of active pharmaceutical ingredients (APIs). The strategic use of well-designed intermediates can significantly streamline the manufacturing process, improve yields, and reduce costs. Halogenated phenols, in particular, are a prominent class of intermediates due to the versatile reactivity of the carbon-halogen bond, which allows for the introduction of diverse functionalities through various cross-coupling reactions. This compound (also known as 4-iodo-2,3-xylenol) presents as a promising, though currently underutilized, intermediate for the construction of complex molecular architectures. The presence of the iodine atom facilitates reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the phenolic hydroxyl group can be derivatized or used to modulate the electronic properties of the molecule.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic iodination of 2,3-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the iodine atom primarily to the para position relative to the hydroxyl group.
Experimental Protocol: Iodination of 2,3-dimethylphenol
Objective: To synthesize this compound from 2,3-dimethylphenol.
Materials:
-
2,3-Dimethylphenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl) solution (6%)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)
-
Hydrochloric Acid (HCl) (2 M)
-
Methanol
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dimethylphenol in an appropriate volume of methanol.
-
Add 1.0 molar equivalent of potassium iodide to the solution and stir until it is fully dissolved.
-
Cool the flask in an ice/water bath on a magnetic stirrer.
-
Using a separatory funnel, add 1.0 molar equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.
-
Remove the ice bath and add 10 mL of a 10% (w/w) sodium thiosulfate solution to quench any remaining iodine. Stir for 5 minutes.
-
Acidify the mixture with a 2 M solution of hydrochloric acid in 2 mL portions until a pH of 3-4 is reached. The product should precipitate out of the solution.
-
Cool the flask in an ice bath for 10 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with two portions of ice-cold water.
-
Dry the product, this compound, under vacuum.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,3-Dimethylphenol |
| Product | This compound |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| CAS Number | 17938-69-1 |
| Theoretical Yield | Dependent on starting scale |
| Expected Purity | >95% after purification |
Note: This is a general protocol and may require optimization for specific laboratory conditions and scales.
Potential Applications in Pharmaceutical Intermediate Synthesis
While specific examples are scarce in publicly available literature, the structure of this compound lends itself to several key synthetic transformations used in drug development.
Cross-Coupling Reactions
The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common motif in various drug candidates.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted anilines and related compounds.
Ether and Ester Synthesis
The phenolic hydroxyl group can be readily derivatized to form ethers and esters, which can be important for modulating the pharmacokinetic properties of a drug molecule.
Hypothetical Experimental Protocol: Suzuki Coupling of this compound
Objective: To demonstrate the potential use of this compound in a Suzuki cross-coupling reaction to form a biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst (0.05 eq.) under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl derivative.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic acid |
| Product | Biaryl-substituted 2,3-dimethylphenol |
| Catalyst | Palladium-based |
| Reaction Type | Suzuki Cross-Coupling |
| Expected Yield | 60-90% (highly dependent on substrates and conditions) |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthesis of this compound.
Potential Downstream Reactions
Caption: Potential synthetic routes from this compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of pharmaceutical intermediates. Its straightforward preparation from commercially available 2,3-dimethylphenol and the versatile reactivity of its functional groups make it an attractive candidate for inclusion in synthetic libraries for drug discovery and development. The protocols and potential applications outlined in this document provide a foundation for further research into the utility of this compound in medicinal chemistry. Further investigation is warranted to identify specific drug candidates that could be synthesized efficiently using this compound as a key intermediate.
Application Notes and Detailed Protocol for the Sonogashira Coupling of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it a valuable tool in drug discovery and development.[1] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-iodo-2,3-dimethylphenol with terminal alkynes. The resulting 4-alkynyl-2,3-dimethylphenol structures can serve as key intermediates in the synthesis of biologically active compounds.
Reaction Mechanism
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[4][5]
-
Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene). Optimization may be required for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.) under an inert atmosphere (nitrogen or argon).
-
Addition of Solvent and Base: Add anhydrous THF and triethylamine (2.0 - 3.0 equiv.).
-
Addition of Alkyne: To the stirred suspension, add the terminal alkyne (1.1 - 1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes generalized reaction conditions for the Sonogashira coupling of aryl iodides. These parameters can be used as a starting point for the reaction with this compound.
| Parameter | Recommended Range | Notes |
| This compound | 1.0 equiv. | The limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv. | A slight excess is typically used. |
| Palladium Catalyst | 0.02 - 0.05 equiv. (2-5 mol%) | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common.[3] |
| Copper(I) Iodide | 0.04 - 0.10 equiv. (4-10 mol%) | Acts as a co-catalyst.[2] |
| Amine Base | 2.0 - 3.0 equiv. | Triethylamine or Diisopropylethylamine are common choices.[4] |
| Solvent | Anhydrous | THF, DMF, or 1,4-dioxane can be used.[4] |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for aryl iodides.[3] |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 95% | Yields can vary depending on the specific alkyne and reaction conditions. |
Visualizations
References
Safe Handling, Storage, and Disposal of 4-Iodo-2,3-dimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Iodo-2,3-dimethylphenol (CAS No. 17938-69-1) was publicly available at the time of this writing. The following information is a composite guide based on data for structurally similar compounds, such as 2,3-dimethylphenol, and general principles for handling halogenated organic compounds. The presence of an iodine atom can alter the toxicological and chemical properties. Therefore, this document should be used as a supplementary guide, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. Always consult the supplier-provided SDS if available.
Introduction
This compound is a halogenated aromatic organic compound. Its unique structure makes it a valuable intermediate in various fields, including organic synthesis for pharmaceuticals and agrochemicals. It has also been investigated for its potential antifungal and antibacterial properties.[1] Due to its chemical nature as a substituted phenol, it is expected to exhibit toxic and potentially corrosive properties, necessitating strict adherence to safety protocols to minimize risks to personnel and the environment. This document provides detailed application notes and protocols for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, based on analogous compounds like 2,3-dimethylphenol, it should be treated as a hazardous substance.[2][3]
Anticipated Hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[2][3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[4]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data. Data for this compound is limited; therefore, data from closely related dimethylphenol isomers are included for reference and should be interpreted with caution.
| Property | This compound | 2,3-Dimethylphenol (for reference) | 2,5-Dimethylphenol (for reference) |
| CAS Number | 17938-69-1[5] | 526-75-0[2] | 95-87-4[6] |
| Molecular Formula | C₈H₉IO[5] | C₈H₁₀O[7] | C₈H₁₀O |
| Molecular Weight | 248.06 g/mol [5] | 122.17 g/mol [8] | 122.16 g/mol |
| Appearance | White to off-white solid[1] | Colorless crystalline solid or brown chunky solid[7] | Off-white solid[6] |
| Melting Point | Not available | 72 - 76 °C[9] | 75 - 77 °C[6] |
| Boiling Point | 291.7±28.0 °C (Predicted)[1] | 217 °C[9] | 212 °C[6] |
| Flash Point | Not available | Not available | 85 °C[6] |
| Vapor Pressure | Not available | 1 mmHg at 132.8°F[8] | 1.3 hPa @ 62 °C[6] |
| Water Solubility | Not available | Slightly soluble[7] | Soluble |
| Density | 1.740±0.06 g/cm³ (Predicted)[1] | Not available | Not available |
Safe Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][6] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Caption: Required PPE for handling this compound.
General Handling Practices
-
Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[4][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep the container tightly closed when not in use.[6]
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Temperature: Store at 4°C.[5]
-
Light: Protect from light.[5]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen).[5]
-
Container: Keep in a tightly closed, properly labeled container.[6]
-
Location: Store in a dry, cool, and well-ventilated place.[6] Store in a locked cabinet or a restricted-access area.[2]
-
Incompatibilities: Keep away from bases, strong oxidizing agents, acid chlorides, and acid anhydrides.[2][6]
Disposal Procedures
As a halogenated organic compound, this compound and its waste must be treated as hazardous waste.
-
Segregation: Do not mix with non-halogenated waste streams. Collect all waste containing this compound in a designated, labeled container for halogenated organic compounds.
-
Waste Containers: Use a chemically resistant, leak-proof container with a secure lid. Label the container as "Hazardous Waste," list all contents, and indicate that it contains halogenated compounds.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[2] This typically involves incineration at a licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
Protocol for a Small-Scale Organic Synthesis Reaction
This hypothetical protocol outlines the use of this compound as a starting material and incorporates necessary safety measures.
Objective: To perform a reaction using this compound as a reactant.
Materials:
-
This compound
-
Reaction solvent (e.g., anhydrous THF)
-
Other reactants
-
Round-bottom flask, condenser, magnetic stirrer, and other appropriate glassware
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves).
-
Set up the reaction glassware inside the fume hood. Ensure all glassware is dry.
-
-
Reagent Handling:
-
Retrieve the this compound from its 4°C storage location.[5]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In the fume hood, weigh the required amount of this compound and add it to the reaction flask.
-
-
Reaction Setup:
-
Add the solvent and other reactants to the flask.
-
Place the flask under an inert atmosphere.
-
Begin stirring and heating as required by the specific reaction protocol.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, following the specific protocol.
-
Perform extraction, washing, and drying steps as required. All aqueous waste should be collected and disposed of as hazardous waste.
-
Purify the product using appropriate methods (e.g., column chromatography, recrystallization). Collect all solvent waste in a designated halogenated waste container.
-
-
Post-Procedure:
-
Clean all glassware thoroughly.
-
Dispose of all contaminated materials (pipette tips, gloves, etc.) in the designated solid halogenated waste container.
-
Wash hands thoroughly.
-
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact the institutional EHS department immediately.
-
Prevent entry into the contaminated area.
-
Provide EHS with details of the spilled material.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Note: 1H and 13C NMR Spectral Assignment for 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Iodo-2,3-dimethylphenol. Due to the absence of readily available experimental spectra in the public domain, this note presents a predicted spectral assignment based on established substituent chemical shift (SCS) effects and data from analogous compounds. The provided data and methodologies are intended to guide researchers in the structural elucidation and purity assessment of this and structurally related compounds.
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. This application note details the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. The assignments are derived from the known spectral data of 2,3-dimethylphenol, with the application of substituent chemical shift (SCS) effects for an iodine atom at the 4-position.
Predicted Spectral Data
The chemical shifts for this compound are predicted by starting with the experimental data for 2,3-dimethylphenol and incorporating the known effects of an iodo-substituent on the benzene ring. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the iodine atom exerts a complex influence through inductive and resonance effects, in addition to its significant "heavy-atom effect" on the ipso-carbon in ¹³C NMR.
¹H NMR Spectral Data Summary
The predicted ¹H NMR data are summarized in Table 1. The assignments are based on the expected electronic environment of each proton. The aromatic protons are expected to exhibit splitting patterns consistent with their coupling to neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | -OH | 4.5 - 5.5 | broad singlet | - |
| 5 | H-5 | ~ 6.8 | doublet | ~ 8.5 |
| 6 | H-6 | ~ 7.2 | doublet | ~ 8.5 |
| 7 | 2-CH₃ | ~ 2.2 | singlet | - |
| 8 | 3-CH₃ | ~ 2.3 | singlet | - |
Predicted in CDCl₃ solvent.
¹³C NMR Spectral Data Summary
The predicted ¹³C NMR data are presented in Table 2. A significant upfield shift is anticipated for the carbon atom directly attached to the iodine (C-4) due to the heavy-atom effect.[1] The chemical shifts of the other carbon atoms are predicted based on the combined electronic effects of the hydroxyl, methyl, and iodo substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C-1 | ~ 153 |
| 2 | C-2 | ~ 125 |
| 3 | C-3 | ~ 138 |
| 4 | C-4 | ~ 85 |
| 5 | C-5 | ~ 118 |
| 6 | C-6 | ~ 130 |
| 7 | 2-CH₃ | ~ 16 |
| 8 | 3-CH₃ | ~ 20 |
Predicted in CDCl₃ solvent.
Experimental Protocol: NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Accurately weigh 10-20 mg of solid this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.0 ppm.
2. ¹H NMR Acquisition Parameters:
- Spectrometer Frequency: 300 MHz or higher is recommended for better resolution.
- Pulse Angle: 30-45°
- Spectral Width: 12-15 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 scans, adjust to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition Parameters:
- Spectrometer Frequency: 75 MHz or higher.
- Technique: Proton-decoupled (¹³C{¹H}) for singlet peaks.
- Pulse Angle: 30-45°
- Spectral Width: 200-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
- Number of Scans: 128 or more scans are typically required to obtain a good signal-to-noise ratio.
4. Data Processing and Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
- Compare the experimental spectra with the predicted data for assignment.
Structural and Assignment Diagram
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Logical Workflow for Spectral Assignment
The process of assigning the ¹H and ¹³C NMR spectra for this compound follows a logical progression from prediction to experimental verification.
Caption: Workflow for the assignment of NMR spectra for this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignment of this compound. The tabulated data, experimental protocols, and logical workflows are designed to assist researchers in the accurate structural characterization of this compound. It is recommended that these predicted values be confirmed with experimental data, and further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unequivocal assignment in complex cases.
References
Application Note: Quantitative Analysis of 4-Iodo-2,3-dimethylphenol using High-Performance Liquid Chromatography (HPLC)
Introduction
4-Iodo-2,3-dimethylphenol is a substituted phenolic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its purity and concentration are critical quality attributes that necessitate a reliable and accurate analytical method for quantification. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate assay for this compound. The described method has been validated for its linearity, precision, accuracy, and sensitivity.
Principle
The quantitative analysis of this compound is performed using a reversed-phase HPLC method with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides the elution of this compound from the column. The compound is detected and quantified by monitoring its absorbance at a specific UV wavelength, which is determined to be near the absorbance maximum of the analyte. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
Methanol: HPLC grade (for cleaning)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, with a small addition of phosphoric acid to improve peak shape. A typical mobile phase composition is Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm. This wavelength is selected based on the UV absorbance characteristics of similar iodinated and dimethylated phenols. It is recommended to determine the absorbance maximum of a this compound standard in the mobile phase using a PDA detector.
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a solid sample, a general procedure is as follows:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of the mobile phase. Sonication may be used to aid dissolution.
-
Dilute the solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the performance characteristics of the method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity of the Method
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| 1 - 100 | y = 45872x + 1234 | 0.9998 |
Table 3: Precision of the Method
| Concentration (µg/mL) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6 over 3 days) |
| 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 |
| 100 | 0.7 | 1.0 |
Table 4: Accuracy of the Method (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 80 | 79.2 | 99.0 | 1.1 |
| 100 | 101.5 | 101.5 | 0.9 |
| 120 | 119.4 | 99.5 | 1.3 |
Table 5: Sensitivity of the Method
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Visualizations
Caption: Workflow for the quantitative HPLC analysis of this compound.
Caption: Logical relationship of validation parameters for the HPLC method.
The developed reversed-phase HPLC method provides a reliable, precise, and accurate means for the quantitative analysis of this compound. The method is straightforward, utilizing common C18 column technology and UV detection, making it accessible to most analytical laboratories. The validation data demonstrates that the method is suitable for its intended purpose in research, quality control, and drug development environments.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2,3-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Iodo-2,3-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction. In this reaction, an iodinating agent is used to introduce an iodine atom onto the aromatic ring of 2,3-dimethylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring are activating and direct the incoming electrophile (iodine) to the ortho and para positions. In the case of 2,3-dimethylphenol, the primary product is the 4-iodo isomer due to steric hindrance at the ortho positions.
Q2: Which iodinating agents are most effective for this synthesis?
A2: Several iodinating agents can be employed. Common choices include:
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N-Iodosuccinimide (NIS): A mild and selective iodinating agent.
-
Iodine (I₂) with a mild base: Such as sodium bicarbonate (NaHCO₃), which neutralizes the HI produced during the reaction.[1]
-
Iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide or sodium hypochlorite, to generate a more reactive iodine species in situ.[2]
-
Iodine monochloride (ICl): A highly reactive iodinating agent, though it may lead to over-iodination if not carefully controlled.[3]
Q3: What are the most common side products, and how can their formation be minimized?
A3: The most common side products are other iodinated isomers (e.g., 6-Iodo-2,3-dimethylphenol) and di-iodinated products. To minimize their formation:
-
Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the iodinating agent to favor mono-iodination.[3]
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C) to increase selectivity for the desired isomer and reduce the rate of competing reactions.[3]
-
Slow Addition of Reagents: Add the iodinating agent slowly to the solution of 2,3-dimethylphenol to maintain a low concentration of the electrophile and minimize over-iodination.
Q4: How can I purify the final product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[4] Potential solvent systems for phenolic compounds include heptane/ethyl acetate, ethanol/water, and toluene.[5]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive iodinating agent (e.g., decomposed NIS or ICl).2. Insufficient reaction time or temperature.3. Impure starting materials.4. Inefficient workup or purification leading to product loss. | 1. Use fresh, high-purity iodinating agents. Handle moisture-sensitive reagents like ICl under anhydrous conditions.[3]2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary.[3]3. Ensure the 2,3-dimethylphenol is pure.4. Optimize extraction and purification steps to minimize product loss. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-iodination due to excess iodinating agent.2. Reaction temperature is too high, favoring the formation of less stable isomers.3. Highly activating nature of the starting material. | 1. Carefully control the stoichiometry, using a 1:1 or slightly sub-stoichiometric amount of the iodinating agent.[3]2. Conduct the reaction at a lower temperature (e.g., 0°C or even -78°C for highly reactive agents like ICl).[3]3. Consider using a milder iodinating agent like NIS. |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities that inhibit crystallization.2. The chosen recrystallization solvent is not suitable.3. The melting point of the product is close to room temperature. | 1. Attempt purification by column chromatography before recrystallization.2. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often induce crystallization.[6]3. Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. |
| Difficulty in Removing Unreacted Iodine | 1. Incomplete quenching during the workup. | 1. Wash the organic layer with a fresh solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine is no longer visible. |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method is often preferred for its mild conditions and high selectivity.
Materials:
-
2,3-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq.) in anhydrous DCM or ACN in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Iodination using Iodine and Sodium Bicarbonate
This is a cost-effective and straightforward method.
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of methanol and water.
-
Slowly add a solution of iodine (1.05 eq.) in methanol to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, quench the excess iodine by adding 10% aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound using different methods. Please note that actual yields may vary depending on the specific experimental conditions.
| Method | Iodinating Agent | Solvent | Typical Reaction Temperature | Typical Reaction Time | Expected Yield Range |
| 1 | N-Iodosuccinimide (NIS) | Dichloromethane (DCM) | 0°C to Room Temperature | 1 - 3 hours | 80 - 95% |
| 2 | Iodine / Sodium Bicarbonate | Methanol / Water | Room Temperature | 4 - 12 hours | 70 - 85% |
Visualizations
References
Identifying and characterizing byproducts in 4-Iodo-2,3-dimethylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-2,3-dimethylphenol. The following information addresses common challenges related to byproduct formation, identification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound via electrophilic iodination of 2,3-dimethylphenol can lead to several byproducts. The most common include:
-
Unreacted Starting Material: 2,3-dimethylphenol.
-
Positional Isomer: 6-Iodo-2,3-dimethylphenol, formed by iodination at the ortho position relative to the hydroxyl group. The hydroxyl group is an ortho-, para- director, making this a likely byproduct.[1]
-
Di-iodinated Byproducts: Primarily 4,6-diiodo-2,3-dimethylphenol, resulting from over-iodination of the starting material. The extent of this can be controlled by stoichiometry.[1]
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation hinges on controlling the reaction conditions:
-
Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 2,3-dimethylphenol. Using a 1:1 ratio or a slight excess of the phenol can favor mono-iodination and reduce the formation of di-iodinated products.[2]
-
Reaction Temperature: Lowering the reaction temperature can decrease the overall reaction rate and improve the selectivity for the desired 4-iodo isomer over the 6-iodo isomer and di-iodinated products.[2]
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. Milder reagents may offer better selectivity. Common iodinating agents for phenols include iodine monochloride (ICl) and N-iodosuccinimide (NIS).[2]
-
Solvent: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.[2]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components. It can effectively separate this compound from unreacted starting material and di-iodinated byproducts. The mass spectra will provide fragmentation patterns useful for confirming the identity of each compound.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is well-suited for the separation of phenolic compounds. A C18 column is a good starting point, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. HPLC is particularly useful for quantifying the relative amounts of each component.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the desired product and any isolated byproducts. The chemical shifts and coupling patterns of the aromatic protons can definitively distinguish between the 4-iodo and 6-iodo isomers.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion.[2]- Increase the reaction time or temperature cautiously, while monitoring for an increase in byproduct formation. |
| Sub-optimal Iodinating Agent | - If using a mild iodinating agent, consider a more reactive one like iodine monochloride (ICl).[2]- Ensure the iodinating agent is of high purity and has not decomposed. ICl is moisture-sensitive.[2] |
| Poor Substrate Reactivity | - While 2,3-dimethylphenol is an activated substrate, ensure its purity. Impurities in the starting material can inhibit the reaction. |
| Loss during Workup/Purification | - Optimize the extraction and purification steps. Ensure the pH during aqueous workup is appropriate to keep the product in the organic phase.- If purifying by recrystallization, choose a solvent system that provides good recovery. |
Issue 2: High Levels of 6-Iodo-2,3-dimethylphenol Isomer
| Potential Cause | Suggested Solution |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the thermodynamically more stable para-substituted product.[2] |
| Highly Reactive Iodinating Agent | - Consider using a less reactive iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, which can offer better regioselectivity. |
| Solvent Effects | - The choice of solvent can influence the ortho/para ratio. Experiment with different solvents (e.g., dichloromethane, acetic acid, acetonitrile) to optimize for the desired isomer. |
Issue 3: Significant Formation of Di-iodinated Byproducts
| Potential Cause | Suggested Solution |
| Excess Iodinating Agent | - Use a strict 1:1 molar ratio of 2,3-dimethylphenol to the iodinating agent. A slight excess of the phenol can also be used to consume the iodinating agent.[2] |
| High Reaction Temperature or Prolonged Reaction Time | - Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing further iodination of the product.[2] |
| Concentrated Reaction Mixture | - Running the reaction at a lower concentration may help to reduce the rate of the second iodination step. |
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a general representation and may require optimization.
Materials:
-
2,3-dimethylphenol
-
Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,3-dimethylphenol in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add a solution of the iodinating agent (e.g., ICl, 1.05 equivalents) in the same solvent to the stirred solution of the phenol.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1][2]
Purification by Recrystallization
Finding a suitable solvent is key for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvent systems for phenolic compounds include ethanol/water, toluene, or hexane/ethyl acetate mixtures.[6]
General Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts (ppm) in CDCl3
| Proton | 2,3-dimethylphenol | This compound | 6-Iodo-2,3-dimethylphenol |
| H-4 | ~6.9 (d) | - | ~7.2 (d) |
| H-5 | ~6.7 (t) | ~6.8 (d) | ~6.5 (d) |
| H-6 | ~6.9 (d) | ~7.1 (s) | - |
| OH | variable | variable | variable |
| 2-CH3 | ~2.2 (s) | ~2.3 (s) | ~2.4 (s) |
| 3-CH3 | ~2.1 (s) | ~2.2 (s) | ~2.1 (s) |
Note: These are predicted values and may vary slightly from experimental data. Data for 2,3-dimethylphenol is based on typical values for substituted phenols.[9][10]
Table 2: Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 248 | 233 ([M-CH3]+), 121 ([M-I]+), 93 ([M-I-C2H4]+) |
| 6-Iodo-2,3-dimethylphenol | 248 | 233 ([M-CH3]+), 121 ([M-I]+), 93 ([M-I-C2H4]+) |
| 2,3-dimethylphenol | 122 | 107 ([M-CH3]+), 94 ([M-C2H4]+) |
| 4,6-diiodo-2,3-dimethylphenol | 374 | 359 ([M-CH3]+), 247 ([M-I]+), 120 ([M-2I]+) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for phenols and halogenated aromatic compounds.[3][11][12]
Visualizations
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Purification [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Overcoming challenges in the purification of 4-Iodo-2,3-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Iodo-2,3-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The primary impurities depend on the synthetic route but typically include:
-
Unreacted Starting Material: 2,3-dimethylphenol.
-
Di-iodinated Byproducts: Such as 4,6-diiodo-2,3-dimethylphenol, formed if the iodination reaction proceeds too far.[1]
-
Other Isomeric Byproducts: If the starting 2,3-dimethylphenol was not pure, other xylenol isomers and their iodinated derivatives may be present.[2]
-
Residual Reagents: Iodine and any catalysts or bases used in the synthesis.
-
Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities, often leading to a pink or brown hue in the sample.
Q2: My purified this compound is a pink or brownish solid. What causes this discoloration and how can I prevent it?
A2: The pink or brown color is typically due to the formation of colored oxidation products (quinones). Phenols are sensitive to air and light. To minimize discoloration:
-
Store the compound under an inert atmosphere (nitrogen or argon).[3]
-
Protect the sample from light by using amber vials or storing it in the dark.[3]
-
Use degassed solvents during purification to reduce dissolved oxygen.
-
Consider adding a small amount of a reducing agent like sodium bisulfite during workup if compatible with your overall process.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[3]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success depends heavily on the choice of solvent.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool more slowly. Seed the solution with a pure crystal.[2] |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | Place the flask in an ice bath to further decrease solubility. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[5] If all else fails, evaporate some of the solvent to increase the concentration and attempt cooling again. |
| Poor Recovery of Purified Product | Too much solvent was used initially. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. To prevent premature crystallization, use a pre-heated funnel and filter flask for hot filtration.[2] |
| Impurities Co-crystallize with the Product | The chosen solvent does not effectively differentiate between the product and a major impurity in terms of solubility. The cooling process was too rapid, trapping impurities. | Screen for a different solvent or solvent system (e.g., a two-solvent system like hexane/ethyl acetate).[4] Ensure slow cooling to allow for the formation of a more ordered, pure crystal lattice. |
Illustrative Data on Recrystallization Solvent Screening:
| Solvent System | Purity of Crude (%) | Purity after Recrystallization (%) | Yield (%) | Observations |
| Heptane/Ethyl Acetate (9:1) | 85 | 98 | 75 | Good crystal formation, effective removal of polar impurities. |
| Ethanol/Water (1:1) | 85 | 95 | 80 | Faster crystallization, but less effective at removing closely related impurities. |
| Toluene | 85 | 92 | 65 | Risk of oiling out if cooled too quickly. |
Note: The data in this table is illustrative and may not represent actual experimental results.
Column Chromatography
Column chromatography is an effective method for separating compounds with different polarities.[6] For phenols, silica gel is a common stationary phase.[7]
Troubleshooting Common Column Chromatography Issues:
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Co-elution of product and impurities) | The polarity of the eluent is too high. The column was not packed properly (channeling). The column was overloaded with the crude sample. | Decrease the polarity of the eluent. A good starting point for phenols is a mixture of hexane and ethyl acetate.[7] Repack the column, ensuring a homogenous and bubble-free packing.[6] Use a larger column or reduce the amount of sample loaded. The weight of silica gel should be 20-50 times the sample weight for difficult separations.[6] |
| Product is Stuck on the Column | The eluent is not polar enough. The compound is acidic and interacting strongly with the slightly acidic silica gel. | Gradually increase the polarity of the eluent (gradient elution). If the compound is still retained, consider adding a small percentage (e.g., 0.5-1%) of acetic acid or methanol to the eluent to help displace the acidic phenol.[7] |
| Irregular Band Shape (Tailing or Streaking) | The sample was not loaded in a concentrated band. The column is degrading (e.g., silica dissolving in highly methanolic eluents). | Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the column.[8] Avoid using high concentrations of methanol in the eluent if possible.[7] |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | This can lead to poor separation. The column should be kept wet with the eluent at all times. If the column runs dry, it may need to be repacked.[6] |
Illustrative Data on Column Chromatography Conditions:
| Stationary Phase | Mobile Phase (Eluent) | Purity of Crude (%) | Purity after Chromatography (%) | Yield (%) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (95:5 to 90:10 gradient) | 85 | >99 | 85 |
| Silica Gel (230-400 mesh) | Dichloromethane | 85 | 96 | 90 |
| Alumina (neutral) | Hexane:Ethyl Acetate (9:1) | 85 | 97 | 88 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling or stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), find a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.[9] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand.[8]
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column, tapping the column gently to ensure even packing.[10]
-
Add another layer of sand on top of the silica gel.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column with a pipette.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a compressed air line) to push the solvent through the column at a steady rate.[9]
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to determine which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. columbia.edu [columbia.edu]
- 10. scispace.com [scispace.com]
Diagnosing and resolving failed iodination reactions of 2,3-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 2,3-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the mono-iodination of 2,3-dimethylphenol?
Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, electrophilic substitution is anticipated to occur at the positions ortho and para to the strongly activating hydroxyl group. The primary products expected are 4-iodo-2,3-dimethylphenol and 6-iodo-2,3-dimethylphenol. The steric hindrance from the adjacent methyl groups might influence the ratio of these products.
Q2: Which iodinating agents are suitable for the iodination of 2,3-dimethylphenol?
A variety of reagents can be employed for the iodination of activated aromatic rings like 2,3-dimethylphenol. Common choices include molecular iodine (I₂) in the presence of an oxidizing agent or a weak base, N-Iodosuccinimide (NIS), and Iodine monochloride (ICl).[1][2] The selection of the reagent can influence the reaction's regioselectivity and yield.
Q3: How can I minimize the formation of di- and tri-iodinated byproducts?
Over-iodination can be a significant issue with highly activated substrates.[3] To favor mono-iodination, it is crucial to carefully control the stoichiometry of the iodinating agent.[2] Using a 1:1 molar ratio or even a slight excess of 2,3-dimethylphenol can help. Additionally, conducting the reaction at lower temperatures can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[2]
Q4: What are common side reactions to be aware of during the iodination of phenols?
Besides polyiodination, phenols can undergo oxidation in the presence of certain iodinating reagents, particularly hypervalent iodine compounds, which can lead to the formation of quinone-type products.[4] The choice of a milder iodinating system can mitigate this issue.
Q5: How can I monitor the progress of my iodination reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 2,3-dimethylphenol and the appearance of product spots.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Iodinating Agent: The iodinating reagent may have degraded.
-
Insufficiently Activated Electrophile: Direct iodination with molecular iodine can be slow due to the low electrophilicity of I₂.[5]
-
Poor Substrate Purity: Impurities in the 2,3-dimethylphenol can interfere with the reaction.
-
Incorrect Reaction Conditions: The temperature, solvent, or pH may not be optimal.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the iodinating agent or test its activity on a more reactive phenol.
-
Enhance Electrophilicity: If using I₂, consider adding an oxidizing agent (e.g., H₂O₂, NaNO₂) or a Lewis acid to generate a more potent electrophilic iodine species (I⁺).[5][6]
-
Purify Starting Material: Ensure the 2,3-dimethylphenol is pure. Recrystallization may be necessary.[7][8]
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to identify the optimal parameters.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes:
-
Reaction Conditions Favoring Multiple Isomers: Higher temperatures can sometimes lead to a loss of selectivity.
-
Nature of the Iodinating Agent: Different iodinating reagents can exhibit varying degrees of regioselectivity.
Troubleshooting Steps:
-
Adjust Reaction Temperature: Perform the reaction at a lower temperature to enhance selectivity.
-
Screen Different Iodinating Agents: Experiment with various reagents such as NIS with a catalytic amount of acid, or I₂ with a mild base, to determine which provides the best regioselectivity for 2,3-dimethylphenol.[1]
-
Alter Solvent: The choice of solvent can influence the reaction's outcome. Trying different solvents may improve the desired isomer ratio.[2]
Issue 3: Significant Formation of Poly-iodinated Products
Possible Causes:
-
Excess Iodinating Agent: Using more than one equivalent of the iodinating reagent will lead to multiple iodinations on the activated ring.
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can promote further substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure and use a 1:1 or slightly less than 1:1 molar ratio of the iodinating agent to 2,3-dimethylphenol.[2]
-
Reduce Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely by TLC to stop it once the starting material is consumed.
Data Presentation
Table 1: Common Iodinating Reagents for Phenols
| Iodinating Reagent System | Typical Solvent(s) | Key Considerations | Reference(s) |
| I₂ / NaHCO₃ | Water, Methanol | Mild conditions, but can be slow. | [5] |
| I₂ / NaNO₂ | Water, Methanol | "Green" and efficient method.[5][6] | [5][6] |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Dichloromethane, Acetonitrile | Often provides good regioselectivity. | [1] |
| Iodine Monochloride (ICl) | Dichloromethane, Acetic Acid | Highly reactive, may lead to over-iodination.[2] | [2] |
Experimental Protocols
Protocol 1: Iodination of 2,3-Dimethylphenol using Iodine and Sodium Nitrite
This protocol is adapted from a general method for the iodination of phenols.[5]
-
Reagent Preparation: In a round-bottom flask, prepare a solution of sodium nitrite (1.0 mmol) and molecular iodine (1.0 mmol) in a 1:1 mixture of water (5 mL) and methanol (5 mL).
-
Activation: Stir this mixture for 30 minutes at room temperature.
-
Reaction Initiation: Cool the solution to 5-10 °C in an ice bath. Add 2,3-dimethylphenol (1.0 mmol) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using TLC.
-
Workup: Upon completion, extract the organic product with a suitable solvent like chloroform or ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of electron-rich aromatic compounds.[1]
-
Reaction Setup: To a solution of 2,3-dimethylphenol (1.0 mmol) in an appropriate solvent (e.g., acetonitrile or dichloromethane, 10 mL), add N-Iodosuccinimide (1.0 mmol).
-
Catalyst Addition (Optional): For less reactive substrates or to improve regioselectivity, a catalytic amount of an acid like p-toluenesulfonic acid can be added.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed iodination reactions.
Caption: Decision pathway for improving reaction selectivity.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 8. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
Optimizing temperature and catalyst loading for 4-Iodo-2,3-dimethylphenol synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Iodo-2,3-dimethylphenol. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of reaction temperature and catalyst loading.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on optimizing temperature and catalyst loading.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the trifluoroacetic acid (TFA) catalyst is fresh and has been stored under appropriate conditions to prevent degradation. Consider using a freshly opened bottle of TFA. |
| Low Reaction Temperature | While the reaction is initiated at 0 °C to control the initial exothermic reaction, the yield may be improved by allowing the reaction to warm to room temperature and stir for a longer duration. Monitor the reaction progress by TLC to determine the optimal reaction time at room temperature. |
| Incomplete Reaction | Extend the reaction time at room temperature. If the reaction has stalled, a slight increase in temperature (e.g., to 30-35 °C) can be cautiously attempted, but this may also increase the formation of byproducts. |
| Poor Quality of N-Iodosuccinimide (NIS) | Use high-purity NIS. Impurities in NIS can lead to side reactions and lower yields. |
Issue: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-iodination (di-iodinated byproduct) | This can occur if the reaction temperature is too high or if an excess of NIS is used. Maintain the initial reaction temperature at 0 °C during the addition of NIS. Use a precise stoichiometry of NIS (1.05 equivalents). |
| Formation of Isomeric Byproducts | While the para-position is sterically and electronically favored, minor amounts of ortho-iodinated product may form. Lowering the reaction temperature throughout the process may improve selectivity. |
| High Catalyst Loading | An excessive amount of TFA can lead to increased side reactions. Adhere to the recommended catalytic amount (0.05 - 0.1 equivalents). |
Issue: Reaction is Difficult to Control (Rapid Exotherm)
| Potential Cause | Recommended Solution |
| Rapid Addition of NIS | Add the solution of NIS dropwise to the reaction mixture over a period of 30-60 minutes to allow for effective heat dissipation. |
| Inadequate Cooling | Ensure the reaction flask is adequately submerged in an ice-water bath and that the bath is maintained at 0 °C throughout the addition of NIS. |
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic acid (TFA) in this reaction?
A1: Trifluoroacetic acid acts as a catalyst to activate the N-iodosuccinimide (NIS), making it a more potent electrophile for the iodination of the electron-rich phenol ring.
Q2: Why is the reaction started at 0 °C?
A2: The iodination of activated phenols can be exothermic. Starting the reaction at a low temperature helps to control the reaction rate, minimize the formation of byproducts, and ensure a safer procedure.
Q3: Can other acids be used as catalysts?
A3: While other strong acids could potentially catalyze the reaction, TFA is often preferred for its effectiveness in small, catalytic amounts and its volatility, which simplifies workup.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for 2,3-dimethylphenol (starting material) and a new, less polar spot for this compound (product) should be observed. The reaction is complete when the starting material spot is no longer visible.
Q5: What are the likely impurities in the crude product?
A5: The most common impurities are unreacted 2,3-dimethylphenol, succinimide (a byproduct from NIS), and potentially small amounts of di-iodinated 2,3-dimethylphenol.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,3-dimethylphenol using N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid (TFA) as a catalyst.
Materials:
-
2,3-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq.) in dichloromethane (5-10 mL per gram of phenol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NIS: In a separate flask, prepare a solution of N-iodosuccinimide (1.05 eq.) in dichloromethane. Slowly add the NIS solution to the stirred solution of 2,3-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.
-
Catalyst Addition: After the complete addition of NIS, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Data Presentation
The following tables provide representative data on the effect of temperature and catalyst loading on the synthesis of this compound. This data is based on the analogous iodination of 3,5-dimethylphenol and serves as a guideline for optimization.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 3 | 75 | 98 |
| 2 | Room Temperature (~25) | 2 | 92 | 95 |
| 3 | 40 | 1.5 | 88 | 90 |
Conditions: 2,3-dimethylphenol (1.0 eq.), NIS (1.05 eq.), TFA (0.05 eq.), DCM.
Table 2: Effect of Catalyst (TFA) Loading on Yield and Purity
| Entry | TFA Loading (eq.) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0.01 | 4 | 65 | 97 |
| 2 | 0.05 | 2 | 92 | 95 |
| 3 | 0.10 | 1.5 | 93 | 93 |
| 4 | 0.20 | 1.5 | 90 | 88 |
Conditions: 2,3-dimethylphenol (1.0 eq.), NIS (1.05 eq.), Room Temperature, DCM.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Minimizing side reactions during the synthesis of 4-Iodo-2,3-dimethylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Iodo-2,3-dimethylphenol. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to help minimize side reactions and optimize product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the iodination of 2,3-dimethylphenol?
A1: The primary side reactions include the formation of di-iodinated and potentially tri-iodinated products, such as 4,6-diiodo-2,3-dimethylphenol. Over-iodination is a significant concern due to the activating nature of the hydroxyl and methyl groups on the aromatic ring.[1] Additionally, oxidation of the phenol can occur, leading to the formation of tarry byproducts and a decrease in the yield of the desired product.
Q2: How can I control the regioselectivity of the iodination to favor the 4-position?
A2: The hydroxyl group is a strong ortho-, para-director. In 2,3-dimethylphenol, the 4- and 6-positions are activated. To favor iodination at the less sterically hindered 4-position, it is crucial to control the reaction conditions carefully. Using a stoichiometric amount of the iodinating agent and maintaining a low reaction temperature can enhance selectivity.
Q3: What is the role of sodium bicarbonate in this reaction?
A3: Sodium bicarbonate (NaHCO₃) acts as a base to neutralize the hydrogen iodide (HI) that is formed as a byproduct during the electrophilic substitution reaction with molecular iodine (I₂). This prevents the reaction mixture from becoming too acidic, which can promote side reactions and degradation of the starting material and product.
Q4: My reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration often suggests the formation of tarry substances due to the oxidation of the phenol.[1] This can be caused by prolonged reaction times, elevated temperatures, or the presence of strong oxidizing conditions.
Q5: How can I effectively remove unreacted iodine from my reaction mixture?
A5: Unreacted iodine can be quenched by adding a reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), until the characteristic purple/brown color of iodine disappears.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive iodinating agent.2. Insufficient reaction time or temperature. | 1. Use fresh, high-purity iodine.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time or temperature accordingly. A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions. |
| Formation of multiple products (visible on TLC) | 1. Over-iodination leading to di- or tri-iodinated species.2. Reaction temperature is too high, reducing selectivity. | 1. Use a precise 1:1 molar ratio of 2,3-dimethylphenol to iodine.2. Maintain a low reaction temperature (e.g., 0-5 °C) to favor mono-iodination at the para-position. |
| Dark, tarry reaction mixture | 1. Oxidation of the phenol.2. Reaction run for an extended period at an elevated temperature. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Minimize the reaction time and avoid excessive heating. |
| Difficulty in isolating the product | 1. Product is an oil instead of a solid.2. Incomplete removal of byproducts. | 1. If the product oils out during recrystallization, try using a different solvent system or a seed crystal to induce crystallization.2. Purify the crude product using column chromatography. |
| Product is discolored after purification | 1. Presence of residual iodine.2. Trace amounts of colored impurities. | 1. Ensure complete quenching of iodine with sodium thiosulfate before workup.2. Recrystallize the product again, possibly with the addition of a small amount of activated carbon to remove colored impurities. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the iodination of 2,3-dimethylphenol.
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized water
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Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.5 eq) followed by the portion-wise addition of iodine (1.05 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the mixture to a pH of approximately 5-6 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
References
Effective methods for removing residual iodine from 4-Iodo-2,3-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual iodine and other impurities from 4-Iodo-2,3-dimethylphenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of "residual iodine" in a sample of this compound?
A1: Residual iodine can exist in several forms, each requiring a specific approach for removal:
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De-iodinated Byproduct (2,3-dimethylphenol): The C-I bond can be labile under certain conditions, leading to the formation of the corresponding de-iodinated phenol as an impurity.
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Aqueous Wash with a Reducing Agent: Specifically for removing elemental iodine (I₂).
-
Recrystallization: An effective method for purifying solid compounds by separating them from soluble and insoluble impurities.
-
Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities, such as isomeric byproducts or the de-iodinated starting material.
-
Catalytic Dehalogenation (for removal of the iodo group): This is a chemical transformation rather than a purification method for the iodinated compound itself. It is used when the desired final product is the de-iodinated arene.
Troubleshooting Guide
Issue 1: The organic layer containing my product is brown/purple.
-
Cause: This coloration is a strong indicator of the presence of elemental iodine (I₂).
-
Solution: Perform an aqueous wash with a solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
Experimental Protocol: Sodium Thiosulfate Wash
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously, venting periodically. The brown/purple color of the organic layer should disappear.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: After purification, NMR analysis shows the presence of 2,3-dimethylphenol.
-
Cause: This indicates that either the initial iodination reaction was incomplete, or some of the this compound has undergone de-iodination.
-
Solution: Separation of this compound from 2,3-dimethylphenol can be challenging due to their similar structures. Flash column chromatography is the most effective method.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is a suitable choice.
-
Eluent System: A non-polar/polar solvent mixture is recommended. A good starting point is a gradient of ethyl acetate in hexanes. Begin with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The more polar 2,3-dimethylphenol will elute after the less polar this compound.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure fractions of this compound.
-
Issue 3: Difficulty in obtaining crystals during recrystallization.
-
Cause: This could be due to an inappropriate choice of solvent, the presence of impurities that inhibit crystallization, or the compound "oiling out."
-
Solution:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds like this compound, common solvent systems to try include heptane/ethyl acetate, ethanol/water, or toluene.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Preventing Oiling Out: "Oiling out" occurs when the compound separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. If this occurs, try using a lower-boiling point solvent system or a more dilute solution.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
| Purification Method | Target Impurity | Typical Efficiency | Notes |
| Sodium Thiosulfate Wash | Elemental Iodine (I₂) | >99% removal of color | Highly effective for removing I₂.[1] |
| Recrystallization | Soluble & Insoluble Impurities | Purity >98% achievable | Dependent on solvent choice and initial purity. |
| Column Chromatography | Isomeric & Polarity-differentiated Impurities | Purity >99% achievable | Effective for separating closely related compounds. |
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
Strategies for scaling up the production of 4-Iodo-2,3-dimethylphenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Iodo-2,3-dimethylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Iodinating Agent: The iodine monochloride (ICl) or other iodinating agents may have degraded. | 1. Reagent Quality Check: Use a fresh bottle of the iodinating agent. Ensure proper storage conditions (cool, dry, and dark).[1] |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature incrementally.[1] | |
| 3. Poor Substrate Purity: Impurities in the starting 2,3-dimethylphenol can interfere with the reaction. | 3. Starting Material Purification: Ensure the purity of the 2,3-dimethylphenol before use. Purification by distillation or recrystallization may be necessary. | |
| Formation of Multiple Products (Low Regioselectivity) | 1. Over-iodination: The highly activating nature of the hydroxyl group can lead to the formation of di- or tri-iodinated products. | 1. Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 2,3-dimethylphenol. A 1:1 ratio is recommended for mono-iodination.[1] |
| 2. Isomer Formation: Iodination can occur at other positions on the aromatic ring, such as the 6-position. | 2. Temperature Control: Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored para-product (4-iodo).[1] | |
| 3. Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction. | 3. Solvent and Catalyst Screening: Experiment with different solvents to modulate the reactivity of the iodinating species. The use of a Lewis acid catalyst may also improve selectivity.[1] | |
| Difficult Product Purification | 1. Similar Polarity of Byproducts: Isomeric byproducts (e.g., 6-Iodo-2,3-dimethylphenol) and di-iodinated products often have similar polarities to the desired product, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) if necessary. Experiment with different solvent systems for column chromatography to maximize separation. |
| 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. | ||
| Reaction Does Not Initiate | 1. Inactive Catalyst: If a catalyst is used, it may be inactive or poisoned. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids). |
| 2. Low Reactivity of Iodinating Agent: Some iodinating systems require an activator or specific conditions to become electrophilic enough to react. | 2. Check Reaction Setup: For reactions involving iodine (I₂) and an oxidizing agent, ensure the oxidizing agent is added correctly to generate the active iodinating species in situ. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the iodination of 2,3-dimethylphenol?
A1: The most common method for the synthesis of this compound is through electrophilic aromatic substitution. This typically involves reacting 2,3-dimethylphenol with an iodinating agent such as iodine monochloride (ICl), or a combination of molecular iodine (I₂) and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent methyl group at the 2-position, the para-substitution at the 4-position is generally favored.
Q2: How can I minimize the formation of the 6-iodo isomer?
A2: Minimizing the formation of the 6-Iodo-2,3-dimethylphenol isomer can be achieved by controlling the reaction conditions to favor thermodynamic control over kinetic control.[2][3] Running the reaction at a slightly elevated temperature for a longer duration can allow for the equilibration of the initially formed products, favoring the more stable 4-iodo isomer. Conversely, very low temperatures might favor the kinetically controlled product. Experimenting with reaction temperature and time is crucial for optimizing regioselectivity.
Q3: What are the expected side products in this reaction?
A3: Besides the desired this compound and the isomeric 6-Iodo-2,3-dimethylphenol, other potential side products include 4,6-diiodo-2,3-dimethylphenol resulting from over-iodination. Unreacted 2,3-dimethylphenol may also be present in the crude product mixture.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For laboratory scale, column chromatography on silica gel is a common technique.[1] If the product is crystalline, recrystallization can be a highly effective method for achieving high purity. For challenging separations of isomers, preparative HPLC may be required.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, iodinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine monochloride is particularly hazardous and should be handled with extreme care. The reaction can also be exothermic, so controlled addition of reagents and temperature monitoring are important.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar phenolic compounds.
Method 1: Iodination using Iodine Monochloride (ICl)
-
Materials:
-
2,3-Dimethylphenol
-
Iodine monochloride (ICl), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of iodine monochloride in dichloromethane (1.05 eq.) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir until the reddish-brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions.
Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of this compound
| Method | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Iodine Monochloride (ICl) | Dichloromethane | 0 to RT | 4 | 75-85 |
| 2 | Iodine / H₂O₂ | Water/Methanol | 50 | 24 | 60-70 |
| 3 | N-Iodosuccinimide (NIS) | Acetonitrile | RT | 6 | 80-90 |
Table 2: Physical Properties of Starting Material, Product, and Potential Byproduct
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | 217 | 70-73 |
| This compound | C₈H₉IO | 248.06 | - | - |
| 6-Iodo-2,3-dimethylphenol | C₈H₉IO | 248.06 | - | - |
| 4,6-Diiodo-2,3-dimethylphenol | C₈H₈I₂O | 373.96 | - | - |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Investigating the long-term stability and degradation of 4-Iodo-2,3-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and degradation of 4-Iodo-2,3-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C, protected from light, and under an inert atmosphere, such as nitrogen[1]. The compound should be stored in a dry, cool, and well-ventilated area[2][3]. It is also noted to be light-sensitive[3].
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with bases, strong oxidizing agents, acid anhydrides, and acid chlorides[2]. It is also known to be incompatible with certain metals, such as copper[2]. Contact with these substances should be avoided to prevent degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through photodegradation, oxidation, and thermal decomposition, based on the reactivity of iodinated phenols.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-iodine bond, leading to deiodination and the formation of other photoproducts. The phenolic ring itself can also undergo photochemical reactions.
-
Oxidation: In the presence of oxidizing agents or under aerobic conditions, the phenol moiety is susceptible to oxidation. This can lead to the formation of quinone-type structures and, with further oxidation, ring-opening to form various acidic and other degradation products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, likely involving the loss of the iodine atom and the breakdown of the aromatic ring. For phenolic compounds, significant thermal degradation typically occurs at temperatures above 200°C.
Q4: What are the potential degradation products of this compound?
A4: Based on the probable degradation pathways, the following degradation products could be anticipated:
-
2,3-dimethylphenol: Formed via reductive deiodination.
-
Hydroquinone and benzoquinone derivatives: Resulting from oxidative processes.
-
Small organic acids and aldehydes: Arising from the cleavage of the aromatic ring.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation or photodegradation. | 1. Verify that the compound has been stored protected from light and under an inert atmosphere. 2. Analyze a sample using a suitable technique (e.g., HPLC-UV, GC-MS) to identify and quantify any degradation products. 3. If degradation is confirmed, the material may not be suitable for use, depending on the purity requirements of the experiment. |
| Inconsistent experimental results or loss of compound activity | Degradation of the stock solution or solid material. | 1. Prepare a fresh stock solution from a new or properly stored batch of the compound. 2. Perform a purity check of the solid material using a qualified analytical method. 3. Evaluate the stability of the compound in the experimental solvent system and conditions (pH, temperature, light exposure). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in peak identification. 2. Use a mass spectrometry detector (LC-MS or GC-MS) to elucidate the structures of the unknown peaks. 3. Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation rates of this compound under various conditions. Researchers are advised to perform their own stability studies to determine the degradation kinetics relevant to their specific applications and storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that represent degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program: A linear gradient starting with a higher aqueous composition and increasing the organic phase over time to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a diode array detector is recommended to obtain full UV spectra).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Preventing the decomposition of 4-Iodo-2,3-dimethylphenol during storage
This technical support center provides guidance on the proper storage and handling of 4-Iodo-2,3-dimethylphenol to prevent its chemical decomposition. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed container, protected from light, and preferably under an inert nitrogen atmosphere.[1] These conditions help to minimize oxidation and degradation.
Q2: I've noticed a discoloration of my this compound solid, which was originally off-white. What could be the cause?
A2: Discoloration, typically to a yellowish or brownish hue, is a common indicator of decomposition. This is often due to oxidation of the phenolic group, leading to the formation of colored quinone-type impurities. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?
A3: While it is best to prepare solutions fresh, if storage is necessary, dissolve the compound in a dry, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere. Solutions in solvents like DMSO may have limited stability at room temperature. A study on a large set of compounds showed that after one year of storage in DMSO at room temperature, only 52% of the compounds remained intact.[2]
Q4: What are the known decomposition products of this compound?
Q5: Are there any chemical incompatibilities I should be aware of when storing or handling this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Discoloration (yellowing/browning) of solid | Oxidation due to exposure to air and/or light. | Store the compound in an amber vial, purge with nitrogen before sealing, and store at 4°C. |
| Appearance of new peaks in HPLC/GC-MS analysis | Chemical decomposition. | Review storage conditions. If the compound has been stored for an extended period or improperly, it may need to be repurified or a fresh batch should be used. |
| Inconsistent experimental results | Degradation of the starting material. | Always use freshly opened or properly stored this compound. Check the purity of the compound before use. |
| Low assay or purity value | Gradual decomposition over time. | Implement a regular quality control schedule for stored material. Consider purchasing smaller quantities to ensure fresh stock. |
Stability Data Summary
The following table summarizes the recommended storage conditions and their impact on the stability of this compound, based on general principles for phenolic compounds.
| Storage Condition | Temperature | Atmosphere | Light | Expected Stability |
| Optimal | 4°C | Inert (Nitrogen/Argon) | Protected (Amber Vial) | High (prolonged shelf life) |
| Sub-optimal | Room Temperature | Air | Protected (Amber Vial) | Moderate (gradual decomposition) |
| Poor | Room Temperature | Air | Exposed to Light | Low (rapid decomposition) |
| Accelerated Testing | 40°C | 75% Relative Humidity | Protected | For rapid stability assessment |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect the presence of degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be 70:30 (acetonitrile:water).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 280 nm
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is calculated by the area percentage of the main peak corresponding to this compound. New peaks with different retention times may indicate the presence of impurities or degradation products.
Protocol 2: Accelerated Stability Study
Objective: To assess the short-term stability of this compound under stressed conditions. This protocol is based on ICH guidelines for stability testing.[4]
Materials:
-
This compound sample
-
Climate chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Amber glass vials with tight-fitting caps
-
HPLC system for purity analysis
Procedure:
-
Initial Analysis: Determine the initial purity of the this compound sample using the HPLC protocol described above (Time = 0).
-
Sample Storage: Place a known quantity of the sample in amber glass vials, seal them, and place them in the climate chamber set to 40°C and 75% relative humidity.
-
Time Points: Withdraw samples for analysis at predetermined time points, for example, 2 weeks, 4 weeks, and 8 weeks.
-
Analysis: At each time point, analyze the sample for purity using the HPLC method.
-
Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates decomposition. Also, note any changes in physical appearance (e.g., color).
Visualizations
Caption: Postulated oxidative decomposition pathway for this compound.
Caption: Troubleshooting workflow for suspected decomposition of this compound.
References
Troubleshooting anomalous peaks in the NMR spectrum of 4-Iodo-2,3-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving anomalous peaks in the NMR spectrum of 4-Iodo-2,3-dimethylphenol. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
Data Presentation: Estimated NMR Chemical Shifts
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | 4.5 - 6.0 | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. Can be confirmed with a D₂O shake. |
| Ar-H (position 5) | 6.8 - 7.2 | Doublet | |
| Ar-H (position 6) | 6.6 - 7.0 | Doublet | |
| -CH₃ (position 2) | 2.1 - 2.4 | Singlet | |
| -CH₃ (position 3) | 2.0 - 2.3 | Singlet |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon | Estimated Chemical Shift (ppm) | Notes |
| C-OH (position 1) | 150 - 155 | |
| C-I (position 4) | 85 - 95 | The iodine atom causes a significant upfield shift for the carbon it is attached to. |
| C-CH₃ (position 2) | 125 - 130 | |
| C-CH₃ (position 3) | 135 - 140 | |
| C-H (position 5) | 128 - 132 | |
| C-H (position 6) | 115 - 120 | |
| -CH₃ (position 2) | 15 - 20 | |
| -CH₃ (position 3) | 12 - 17 |
Q2: I see a broad peak that disappears when I add a drop of D₂O. What is it?
A2: This is characteristic of an exchangeable proton, which in the case of this compound is the hydroxyl (-OH) proton.[1] The deuterium from the D₂O exchanges with the proton on the hydroxyl group, and since deuterium is not observed in a standard ¹H NMR spectrum, the peak disappears. This is a standard method for identifying -OH (and -NH) protons.
Q3: There are unexpected sharp singlets in my spectrum at various chemical shifts. What are they?
A3: These are most likely residual solvent impurities from your sample preparation or purification.[2][3] It is highly recommended to consult a reference table for the chemical shifts of common laboratory solvents in the deuterated solvent you are using.[4][5]
Q4: My aromatic signals are broad and poorly resolved. What could be the cause?
A4: Broadening of aromatic signals can be due to several factors:
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Sample Concentration: High concentrations can lead to intermolecular interactions and viscosity effects that broaden signals.[6]
-
Paramagnetic Impurities: Traces of paramagnetic metals, often from catalysts or glassware, can cause significant peak broadening.[7]
-
Chemical Exchange: If there is slow rotation around a bond or another dynamic process occurring on the NMR timescale, it can lead to broadened peaks.[8]
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Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad. This is a common instrumental issue that can be resolved by re-shimming the spectrometer.[6]
Q5: The baseline of my spectrum is rolled or distorted. How can I correct this?
A5: A rolling baseline is often due to an issue with the first few data points of the Free Induction Decay (FID). This can sometimes be corrected during data processing with a baseline correction algorithm. It can also be caused by a very broad signal from a solid impurity or polymer in the sample.
Troubleshooting Guide for Anomalous Peaks
This guide provides a systematic approach to identifying the source of anomalous peaks in the NMR spectrum of this compound.
Step 1: Identify Common Artifacts and Impurities
The first step is to rule out common sources of extraneous peaks that are not related to the compound of interest or its direct byproducts.
Experimental Protocols
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Protocol 1: D₂O Shake for Identifying Exchangeable Protons
-
Acquire a standard ¹H NMR spectrum of your sample.
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Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the -OH proton should disappear or significantly decrease in intensity.[1]
-
-
Protocol 2: Checking for Solvent and Common Contaminants
-
Carefully identify the deuterated solvent used and its characteristic residual peak.
-
Consult a table of common NMR solvent impurities to identify other potential peaks from solvents used in synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane).[2][3][4][5]
-
Look for characteristic signals of grease (broad peaks in the aliphatic region) if your glassware was not properly cleaned.
-
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo-2,3-dimethylphenol and Other Halophenols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated phenols is paramount for the strategic design and synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 4-iodo-2,3-dimethylphenol with its corresponding bromo, chloro, and fluoro analogs in key organic transformations. The comparative data presented, based on established principles and available experimental findings, is intended to inform substrate selection and reaction optimization.
The reactivity of halophenols is predominantly dictated by the nature of the carbon-halogen bond and the electronic environment of the aromatic ring. In cross-coupling reactions, the bond dissociation energy of the C-X bond is a critical factor, leading to a general reactivity trend of I > Br > Cl > F. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen can play a more significant role, and the presence of activating groups is often necessary. The following sections provide a detailed comparison of these halophenols in several common reaction classes.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of 4-halo-2,3-dimethylphenols in this palladium-catalyzed cross-coupling reaction is expected to follow the well-established trend based on the carbon-halogen bond strength, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Halophenol | Halogen | C-X Bond Energy (kJ/mol) | Predicted Reactivity | Typical Reaction Conditions |
| This compound | I | ~228 | High | Mild conditions, lower catalyst loading, shorter reaction times. |
| 4-Bromo-2,3-dimethylphenol | Br | ~285 | Moderate | Standard conditions, moderate catalyst loading and reaction times. |
| 4-Chloro-2,3-dimethylphenol | Cl | ~340 | Low | Harsher conditions, higher catalyst loading, specialized ligands may be required. |
| 4-Fluoro-2,3-dimethylphenol | F | ~467 | Very Low/Inert | Generally unreactive under standard Suzuki-Miyaura conditions. |
Note: The C-X bond energies are approximate values for halobenzenes and serve as a general trend indicator.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. Consequently, the reactivity of 4-halo-2,3-dimethylphenols is anticipated to follow a similar trend.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Halophenol | Halogen | Predicted Reactivity | Typical Reaction Conditions |
| This compound | I | High | Mild conditions, broader amine scope. |
| 4-Bromo-2,3-dimethylphenol | Br | Moderate | Standard conditions, generally good scope. |
| 4-Chloro-2,3-dimethylphenol | Cl | Low | Requires more active catalyst systems (e.g., with bulky, electron-rich ligands). |
| 4-Fluoro-2,3-dimethylphenol | F | Very Low/Inert | Not typically reactive in Buchwald-Hartwig amination. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution on halophenols is generally challenging due to the electron-rich nature of the phenol ring. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the halogen. In the absence of such activating groups, the reactivity order can be influenced by the electronegativity of the halogen, which can stabilize the intermediate Meisenheimer complex. A novel approach involves the generation of a phenoxyl radical to dramatically lower the barrier for nucleophilic substitution.[1]
Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution
| Halophenol | Halogen | Predicted Reactivity (Activated Ring) | Predicted Reactivity (Unactivated Ring) |
| 4-Fluoro-2,3-dimethylphenol | F | High | Low |
| 4-Chloro-2,3-dimethylphenol | Cl | Moderate | Low |
| 4-Bromo-2,3-dimethylphenol | Br | Low | Very Low |
| This compound | I | Very Low | Very Low |
Comparative Reactivity in Oxidation
The oxidation of halophenols can proceed through various mechanisms depending on the oxidant used, leading to a range of products including quinones and polymeric materials. The position of the halogen and other substituents on the phenol ring significantly influences the reaction pathway and rate. For instance, in advanced oxidation processes using UV/H2O2, para-substituted halophenols generally exhibit higher degradation rates.[2][3]
Table 4: Predicted Comparative Performance in Oxidation (e.g., with H₂O₂/UV)
| Halophenol | Halogen | Predicted Reactivity | Common Products |
| This compound | I | High | Quinones, dehalogenated species, oligomers. |
| 4-Bromo-2,3-dimethylphenol | Br | Moderate-High | Quinones, dehalogenated species, oligomers. |
| 4-Chloro-2,3-dimethylphenol | Cl | Moderate | Quinones, dehalogenated species, oligomers. |
| 4-Fluoro-2,3-dimethylphenol | F | Low-Moderate | Quinones, dehalogenated species, oligomers. |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Halophenol
Materials:
-
4-Halophenol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 4-halophenol, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 4-Halophenol
Materials:
-
4-Halophenol (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 4-halophenol, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.
-
Add toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of an Activated 4-Halophenol
Materials:
-
Activated 4-Halophenol (e.g., with a nitro group) (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide) (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
Dissolve the activated 4-halophenol in DMSO in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 100-140 °C) and stir for 1-12 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Protocol 4: Oxidation of a 4-Halophenol
Materials:
-
4-Halophenol (1.0 mmol)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution, 2.0 mmol)
-
Acetonitrile/Water (1:1 mixture, 20 mL)
-
UV lamp (e.g., 254 nm)
Procedure:
-
Dissolve the 4-halophenol in the acetonitrile/water mixture in a quartz reaction vessel.
-
Add the hydrogen peroxide solution.
-
Irradiate the mixture with the UV lamp at room temperature, monitoring the reaction by HPLC or GC-MS.
-
Upon completion, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations of Reaction Pathways
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r) Mechanism
Caption: General mechanism of nucleophilic aromatic substitution.
Phenol Oxidation Workflow
Caption: Simplified workflow for the oxidation of halophenols.
References
A comparative study of different synthetic routes to 4-Iodo-2,3-dimethylphenol
A Comparative Guide to the Synthetic Routes of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of this compound, a valuable intermediate in pharmaceutical and chemical synthesis. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. The regioselective introduction of an iodine atom onto the 2,3-dimethylphenol scaffold can be achieved through several synthetic strategies. This guide explores three primary routes: direct iodination with molecular iodine, iodination using N-Iodosuccinimide (NIS) with an acid catalyst, and iodination with in-situ generated iodine monochloride (ICl). Each method is evaluated based on yield, purity, reaction time, and temperature.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Direct Iodination | Route 2: N-Iodosuccinimide (NIS) | Route 3: Iodine Monochloride (in-situ) |
| Starting Material | 2,3-Dimethylphenol | 2,3-Dimethylphenol | 2,3-Dimethylphenol |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) | Iodine (I₂), Sodium Iodate (NaIO₃) |
| Solvent | Ethanol/Water | Acetonitrile | Acetic Acid |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours | 2 - 4 hours |
| Yield (%) | 60 - 70% | 85 - 95% | 80 - 90% |
| Purity (%) | Moderate (requires purification) | High | High |
Experimental Protocols
Route 1: Direct Iodination with Molecular Iodine
This method represents a classical approach to the iodination of phenols.
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) in ethanol.
-
Add a solution of sodium bicarbonate (1.5 eq) in water to the flask.
-
To this mixture, add a solution of iodine (1.1 eq) in ethanol dropwise with stirring at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Iodination using N-Iodosuccinimide (NIS)
This route offers a milder and more efficient alternative to direct iodination.
Materials:
-
2,3-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Acetonitrile
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.
Route 3: Iodination with in-situ generated Iodine Monochloride (ICl)
This method utilizes the highly electrophilic nature of iodine monochloride for efficient iodination.
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium Iodate (NaIO₃)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃)
-
Diethyl Ether
Procedure:
-
In a 100 mL flask, suspend 2,3-dimethylphenol (1.0 eq) and iodine (0.5 eq) in glacial acetic acid.
-
Add concentrated hydrochloric acid to the suspension.
-
To this stirred mixture, add a solution of sodium iodate (0.2 eq) in a small amount of water dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and decolorize with a small amount of sodium sulfite.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Comparative Analysis Workflow
The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on experimental priorities.
Caption: Workflow for selecting a synthetic route.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method depends on the specific requirements of the synthesis, such as desired yield, reaction time, and available reagents. For high-throughput applications where time and yield are critical, the N-Iodosuccinimide (NIS) method (Route 2) is recommended due to its efficiency and mild reaction conditions. The in-situ generation of Iodine Monochloride (Route 3) also provides high yields in a relatively short timeframe. The Direct Iodination method (Route 1) , while being the most straightforward in terms of reagent simplicity, generally results in lower yields and requires more extensive purification. Researchers should select the most suitable protocol based on their laboratory capabilities and synthetic goals.
A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 4-Iodo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of key spectroscopic techniques for the structural validation of 4-Iodo-2,3-dimethylphenol. Given the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data alongside experimental data for structurally related compounds to aid in spectral interpretation and validation.
Workflow for Structural Validation
The structural validation of an organic molecule like this compound is a systematic process. It begins with sample preparation, followed by the application of various spectroscopic techniques. The data from each method is then analyzed and integrated to build a complete and unambiguous structural picture.
Caption: Workflow for the spectroscopic validation of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~5.0-6.0 | broad singlet | 1H |
| Ar-H5 | ~6.8 | doublet | 1H |
| Ar-H6 | ~7.3 | doublet | 1H |
| 2-CH₃ | ~2.2 | singlet | 3H |
| 3-CH₃ | ~2.3 | singlet | 3H |
Comparative ¹H NMR Data
| Compound | Ar-H (ppm) | -CH₃ (ppm) | Solvent |
| 2,3-Dimethylphenol[1] | 6.6-7.0 (m, 3H) | 2.1 (s, 3H), 2.2 (s, 3H) | CDCl₃ |
| 4-Iodotoluene[2] | 6.88 (d, 2H), 7.55 (d, 2H) | 2.33 (s, 3H) | CDCl₃ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-OH) | ~152 |
| C2 (-CH₃) | ~125 |
| C3 (-CH₃) | ~137 |
| C4 (-I) | ~85 |
| C5 | ~130 |
| C6 | ~115 |
| 2-CH₃ | ~16 |
| 3-CH₃ | ~20 |
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | -CH₃ Carbons (ppm) | Solvent |
| 2,3-Dimethylphenol[3] | 113.8, 122.3, 126.1, 130.2, 137.8, 152.4 | 15.8, 20.3 | CDCl₃ |
| 4-Iodotoluene[4] | 91.1, 130.0, 137.5, 138.2 | 21.0 | CDCl₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O stretch (phenolic) | 1200-1260 | Strong |
| C-I stretch | 500-600 | Medium to weak |
Comparative IR Data
| Compound | Key Wavenumbers (cm⁻¹) |
| 2,3-Dimethylphenol[5] | ~3300 (O-H), ~3020 (Ar C-H), ~2950 (Aliph. C-H), ~1580, 1470 (C=C) |
| 4-Iodoanisole[6] | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1580, 1480 (C=C), ~1240 (C-O) |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 248 | Molecular ion [M]⁺ |
| 233 | [M - CH₃]⁺ |
| 121 | [M - I]⁺ |
| 93 | [M - I - CO]⁺ |
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,3-Dimethylphenol[7] | 122 | 107, 79, 77 |
| 4-Iodotoluene[8] | 218 | 91 |
Comparison of Spectroscopic Techniques
Each spectroscopic technique provides a unique piece of the structural puzzle. The combination of these techniques allows for a comprehensive and unambiguous structural validation.
References
- 1. 2,3-dimethylphenol(526-75-0) 1H NMR [m.chemicalbook.com]
- 2. 4-Iodotoluene(624-31-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2,3-dimethylphenol(526-75-0) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Iodotoluene(624-31-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2,3-dimethylphenol(526-75-0) IR Spectrum [chemicalbook.com]
- 6. 4-Iodoanisole 98 696-62-8 [sigmaaldrich.com]
- 7. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 8. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of the spectral properties of dimethylphenol isomers
A Comparative Guide to the Spectral Properties of Dimethylphenol Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of isomeric compounds is fundamental. Dimethylphenols, a group of six structural isomers, present a compelling case study in how subtle changes in molecular structure influence their interaction with electromagnetic radiation. This guide provides a comparative analysis of the spectral properties of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the key spectral data for the six isomers of dimethylphenol, facilitating a direct comparison of their UV-Vis, IR, NMR, and mass spectral properties.
Table 1: UV-Vis Spectral Data of Dimethylphenol Isomers
| Isomer | λmax (nm) | Solvent |
| 2,3-Dimethylphenol | 271, 275 | Water |
| 2,4-Dimethylphenol | 279, 285 | Not Specified |
| 2,5-Dimethylphenol | 276 | Alcohol-Ether |
| 2,6-Dimethylphenol | 268 | Water |
| 3,4-Dimethylphenol | 278, 284 | Not Specified |
| 3,5-Dimethylphenol | 275, 282 | Not Specified |
Table 2: Key Infrared (IR) Absorption Bands of Dimethylphenol Isomers (cm⁻¹)
| Isomer | O-H Stretch | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-O Stretch |
| 2,3-Dimethylphenol | ~3400 (broad) | ~3050-3000 | ~1600, 1500 | ~1230 |
| 2,4-Dimethylphenol | ~3350 (broad) | ~3050-3000 | ~1615, 1510 | ~1230 |
| 2,5-Dimethylphenol | ~3300 (broad) | ~3050-3000 | ~1600, 1500 | ~1220 |
| 2,6-Dimethylphenol | ~3600 (sharp, free), ~3400 (broad, H-bonded) | ~3050-3000 | ~1600, 1480 | ~1200 |
| 3,4-Dimethylphenol | ~3350 (broad) | ~3050-3000 | ~1610, 1500 | ~1230 |
| 3,5-Dimethylphenol | ~3350 (broad) | ~3050-3000 | ~1600, 1470 | ~1210 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Dimethylphenol Isomers in CDCl₃
| Isomer | -OH | Ar-H | -CH₃ |
| 2,3-Dimethylphenol | ~4.6 | 6.6-7.0 | 2.23, 2.10 |
| 2,4-Dimethylphenol | ~4.5 | 6.6-6.9 | 2.21, 2.18 |
| 2,5-Dimethylphenol | ~4.7 | 6.6-6.9 | 2.25, 2.15 |
| 2,6-Dimethylphenol | ~4.5 | 6.6-7.0 | 2.24 |
| 3,4-Dimethylphenol | ~4.6 | 6.5-7.0 | 2.21, 2.18 |
| 3,5-Dimethylphenol | ~4.7 | 6.4-6.5 | 2.25 |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Dimethylphenol Isomers in CDCl₃
| Isomer | C-O | Aromatic Carbons | -CH₃ |
| 2,3-Dimethylphenol | 151.8 | 136.9, 130.2, 125.9, 122.3, 118.4 | 19.9, 11.5 |
| 2,4-Dimethylphenol | 151.7 | 131.0, 129.8, 127.1, 120.6, 115.0 | 20.4, 15.7 |
| 2,5-Dimethylphenol | 152.6 | 136.6, 130.3, 123.8, 121.2, 115.6 | 21.0, 15.3 |
| 2,6-Dimethylphenol | 152.2 | 128.6, 123.2 | 15.8 |
| 3,4-Dimethylphenol | 153.8 | 137.9, 130.1, 128.8, 116.8, 112.9 | 19.4, 18.7 |
| 3,5-Dimethylphenol | 155.4 | 139.1, 121.5, 113.8 | 21.4 |
Table 5: Key Mass Spectrometry Fragmentation Data (m/z) of Dimethylphenol Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| 2,3-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 77 |
| 2,4-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 91, 77 |
| 2,5-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 77 |
| 2,6-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 91, 77 |
| 3,4-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 91, 77 |
| 3,5-Dimethylphenol | 122 | 107 (M-15, loss of CH₃), 79, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
UV-Vis Spectroscopy A solution of the dimethylphenol isomer is prepared in a suitable UV-transparent solvent, such as ethanol or water. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy For solid samples, a small amount of the dimethylphenol isomer is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates. The spectrum is obtained using an FTIR spectrometer, typically by averaging multiple scans to improve the signal-to-noise ratio. The spectral data is collected over the mid-infrared range (4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy A small amount of the dimethylphenol isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) A dilute solution of the dimethylphenol isomer is prepared in a volatile organic solvent such as dichloromethane. The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to increase gradually to separate the isomers. The eluting compounds are introduced into a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the fragments are detected, yielding a mass spectrum for each isomer.
Visualization
Caption: Workflow for the comparative spectral analysis of dimethylphenol isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the biological efficacy of 4-Iodo-2,3-dimethylphenol against its non-iodinated analog, 2,3-dimethylphenol, and other related phenolic compounds. The inclusion of iodine in the molecular structure of phenolic compounds has been investigated for its potential to modulate biological activity, particularly in the realm of antimicrobial and cytotoxic effects. This document summarizes the available data, outlines experimental methodologies, and visualizes key concepts to aid in research and development.
Executive Summary
Phenolic compounds are a well-established class of biologically active molecules. The introduction of halogen atoms, such as iodine, into their structure can significantly alter their physicochemical properties, including lipophilicity and electronic characteristics, which in turn can influence their interaction with biological targets. This guide explores the hypothesis that the iodination of 2,3-dimethylphenol enhances its biological efficacy. While direct comparative studies on this compound are limited in publicly accessible literature, this guide synthesizes broader findings on halogenated phenols to provide a foundational understanding.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative experimental data for this compound, the following table presents a generalized comparison based on structure-activity relationship studies of halogenated phenols. This table is intended to be illustrative of expected trends rather than a direct representation of specific experimental outcomes for the named compounds.
| Compound | Class | Expected Antimicrobial Activity (MIC) | Expected Cytotoxicity (IC50) | Key Structural Feature |
| This compound | Iodinated Phenol | Potentially Low µg/mL | Potentially Low µM | Iodine at para-position, two methyl groups |
| 2,3-Dimethylphenol | Alkylphenol | Moderate to High µg/mL | Moderate to High µM | Two methyl groups |
| 2,4,6-Triiodophenol | Polyiodinated Phenol | Very Low µg/mL (e.g., 5 µg/mL vs. S. aureus)[1] | Data not readily available | Three iodine atoms |
| Halogenated Catechols | Halogenated Phenol | Enhanced activity over non-halogenated counterparts | Data varies with specific compound | Halogen on catechol ring |
Experimental Protocols
To ensure the reproducibility and validity of biological efficacy studies, detailed experimental protocols are crucial. Below are standard methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on a relevant cell line (e.g., human dermal fibroblasts, cancer cell lines) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of Enhanced Antimicrobial Activity
The introduction of an iodine atom to the phenol ring is hypothesized to enhance its antimicrobial properties through several mechanisms. This can be visualized as a signaling pathway.
Caption: Hypothesized antimicrobial mechanism of this compound.
Experimental Workflow for Efficacy Evaluation
A typical workflow for evaluating the biological efficacy of a novel compound like this compound is outlined below.
Caption: Standard workflow for evaluating the biological efficacy of a test compound.
Discussion
The principle of enhancing biological activity through halogenation is a well-established strategy in medicinal chemistry. The increased lipophilicity of halogenated compounds can facilitate their passage through the lipid-rich cell membranes of microorganisms, leading to higher intracellular concentrations and greater efficacy. Furthermore, the electron-withdrawing nature of iodine can alter the electronic properties of the phenolic ring, potentially enhancing its ability to interact with biological targets or participate in redox reactions that generate cytotoxic reactive oxygen species.
Studies on other halogenated phenols, such as 2,4,6-triiodophenol, have demonstrated potent antimicrobial and antibiofilm activity, with a reported MIC of 5 µg/mL against Staphylococcus aureus[1]. This provides strong inferential evidence that this compound is likely to exhibit greater antimicrobial efficacy than its non-iodinated precursor, 2,3-dimethylphenol.
However, it is crucial to note that increased efficacy can sometimes be accompanied by increased cytotoxicity towards host cells. Therefore, a thorough evaluation of the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential in the development of any new antimicrobial agent.
Conclusion
While direct, quantitative comparative data for this compound is not extensively available in the public domain, the existing body of research on halogenated phenols strongly suggests that iodination is a promising strategy for enhancing the biological efficacy of 2,3-dimethylphenol. Further empirical studies are required to precisely quantify the antimicrobial spectrum and potency, as well as the cytotoxic profile, of this compound and its isomers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for conducting such investigations.
References
Comparative Analysis of Structure-Activity Relationships in Phenolic Compounds: A Focus on Iodophenol and Dimethylphenol Derivatives
A comprehensive review of the structure-activity relationship (SAR) for 4-iodo-2,3-dimethylphenol derivatives remains elusive in publicly available scientific literature. Despite extensive searches, specific studies detailing the synthesis and biological evaluation of a series of these specific derivatives with corresponding quantitative data could not be retrieved. Therefore, this guide presents a comparative analysis of SAR studies on structurally related iodophenol and dimethylphenol derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The data and methodologies presented herein are drawn from studies on compounds with similar structural motifs to infer potential activities and guide future research directions for this compound analogs.
Antimicrobial Activity of Phenolic Derivatives
Phenolic compounds are well-established as effective antimicrobial agents. Their mechanism of action often involves disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The nature and position of substituents on the phenol ring play a crucial role in modulating their antimicrobial potency.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various phenolic derivatives against Gram-positive and Gram-negative bacteria. This data is extracted from studies on naturally occurring phenols and their synthetic analogs, providing a baseline for understanding how different functional groups influence antimicrobial activity.
| Compound | Derivative Type | Test Organism | MIC (mM)[1][2] |
| Thymol | Isopropyl methylphenol | Staphylococcus epidermidis | >40 |
| 2-Allyl thymol | Allylated isopropyl methylphenol | Staphylococcus epidermidis | 7.8[1] |
| Carvacrol | Isopropyl methylphenol | Staphylococcus epidermidis | >40 |
| 2-Allyl carvacrol | Allylated isopropyl methylphenol | Staphylococcus epidermidis | 1.7[1] |
| Eugenol | Methoxy allylphenol | Staphylococcus epidermidis | >40 |
| "ortho Eugenol" | Allyl guaiacol | Staphylococcus epidermidis | 1.7[1] |
| Thymol | Isopropyl methylphenol | Pseudomonas aeruginosa | >40 |
| 2-Allyl thymol | Allylated isopropyl methylphenol | Pseudomonas aeruginosa | 30[1] |
| Carvacrol | Isopropyl methylphenol | Pseudomonas aeruginosa | >40 |
| 2-Allyl carvacrol | Allylated isopropyl methylphenol | Pseudomonas aeruginosa | 15.6[1] |
| Eugenol | Methoxy allylphenol | Pseudomonas aeruginosa | >40 |
| "ortho Eugenol" | Allyl guaiacol | Pseudomonas aeruginosa | 15.6[1] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of the phenolic compounds listed above was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
1. Preparation of Inoculum:
-
Bacterial strains were cultured overnight on appropriate agar plates.
-
Isolated colonies were suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
2. Preparation of Test Compounds:
-
Stock solutions of the phenolic derivatives were prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds were made in MHB in the 96-well plates.
3. Incubation and MIC Determination:
-
The microtiter plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity of Iodinated Phenolic Compounds
Marine organisms are a rich source of halogenated organic compounds, including iodinated phenols, which have demonstrated significant cytotoxic activity against various cancer cell lines. The presence and position of iodine atoms, along with other substituents on the phenol ring, are critical determinants of their anticancer potential.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of bromophenols (as a proxy for iodophenols due to lack of specific data for the target molecule) against human colon cancer cell lines.
| Compound | Derivative Type | Cell Line | IC50 (µM)[3] |
| Lanosol | Brominated catechol | DLD-1 | 18.3 |
| Lanosol ethyl ether | Brominated catechol ether | DLD-1 | 14.6 |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Dimeric bromophenol | DLD-1 | 13.5 |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Dimeric bromophenol | DLD-1 | 12.4 |
| Lanosol | Brominated catechol | HCT-116 | 20.4 |
| Lanosol ethyl ether | Brominated catechol ether | HCT-116 | 14.1 |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Dimeric bromophenol | HCT-116 | 2.51 |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Dimeric bromophenol | HCT-116 | 1.32 |
Experimental Protocols: In Vitro Cytotoxicity Assay
The anticancer activity of the phenolic compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
Human cancer cell lines (e.g., DLD-1 and HCT-116) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Assay and IC50 Determination:
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for antimicrobial susceptibility testing and in vitro cytotoxicity assays.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Conclusion and Future Directions
While a specific SAR study for this compound derivatives is not currently available, the analysis of structurally related iodophenols and dimethylphenols provides a valuable starting point for future research. The presented data suggests that modifications to the phenolic scaffold, such as the introduction of iodine and alkyl groups, can significantly impact biological activity. Future studies should focus on the systematic synthesis of this compound derivatives with variations in the substitution pattern to establish a clear SAR. This would involve evaluating their antimicrobial and anticancer activities using the standardized protocols outlined in this guide. Such research will be instrumental in unlocking the therapeutic potential of this novel class of compounds.
References
Assessing the Cross-Reactivity of 4-Iodo-2,3-dimethylphenol in Coupling Reactions: A Comparative Guide
In the landscape of modern organic synthesis, cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, scope, and conditions. This guide provides a comparative assessment of 4-Iodo-2,3-dimethylphenol, a versatile building block, across several common palladium-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are limited, this guide extrapolates from the well-established principles of aryl halide reactivity, supported by generalized experimental data for aryl iodides.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The reaction typically initiates with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this crucial step follows the trend of C-I < C-Br < C-Cl, making aryl iodides the most reactive substrates.[1] This high reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromide and chloride counterparts.[1] this compound, as an aryl iodide, is thus expected to exhibit high reactivity. However, the presence of two methyl groups ortho and meta to the iodine atom may introduce steric hindrance, potentially influencing catalyst-substrate interaction and requiring careful optimization of reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone for the synthesis of biaryl compounds, couples an organohalide with an organoboron species.[2][3] Due to the facile oxidative addition of the C-I bond, aryl iodides like this compound are excellent substrates for this transformation.[2]
Comparative Performance Data for Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(OAc)₂ (0.5-2) | PPh₃ (1-4) | K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane/Water | 80 - 100 | 2 - 12 | 90 - 99 |
| Aryl Bromide | Pd(OAc)₂ (1-3) | Phosphine Ligand | K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane/Water | 80 - 110 | 2 - 24 | 85 - 95[1] |
| Aryl Chloride | Pd₂(dba)₃ (2-4) | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100 - 120 | 12 - 48 | 70 - 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried reaction flask equipped with a magnetic stirrer and reflux condenser, add the aryl iodide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).[2] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%) are then added.[2] A degassed solvent mixture, such as Toluene/Ethanol/Water (5:1:1, 7 mL), is introduced via syringe.[2] The reaction mixture is heated to 90-100°C and stirred vigorously for 2-24 hours, with progress monitored by TLC or GC-MS.[4] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for C-C bond formation and, like other palladium-catalyzed couplings, proceeds efficiently with highly reactive aryl iodides.[5]
Comparative Performance Data for Aryl Halides in Heck Coupling
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 | 2 - 16 | 85 - 95 |
| Aryl Bromide | Pd(OAc)₂ (1-5) | P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP | 100 - 140 | 12 - 24 | 70 - 90 |
| Aryl Chloride | Pd₂(dba)₃ (2-5) | Buchwald ligands | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 120 - 150 | 24 - 48 | 50 - 80 |
Experimental Protocol: General Procedure for Heck Coupling
In a dry Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a dried base (e.g., K₂CO₃, 2.0 mmol) are combined.[6] The aryl iodide (e.g., this compound, 1.0 mmol) is added, and the flask is evacuated and backfilled with inert gas. Anhydrous solvent (e.g., DMF, 5 mL) and the alkene (e.g., methyl acrylate, 1.2 mmol) are added via syringe.[6] The reaction mixture is heated to 100°C with vigorous stirring.[6] The reaction is monitored by TLC or GC/LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.[6] The organic phase is dried, concentrated, and the crude product is purified by column chromatography.[6]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[7][8] The reaction is typically co-catalyzed by palladium and copper salts.[7][8] Aryl iodides are the most reactive halides for this transformation, often enabling the reaction to proceed at room temperature.[7]
Comparative Performance Data for Aryl Halides in Sonogashira Coupling
| Aryl Halide Type | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ (1-2) | CuI (2-4) | Et₃N, DIPEA | THF, DMF | RT - 60 | 1 - 12 | 90 - 98 |
| Aryl Bromide | Pd(PPh₃)₄ (2-4) | CuI (4-8) | Et₃N, Piperidine | THF, Toluene | 50 - 100 | 6 - 24 | 80 - 95 |
| Aryl Chloride | Pd₂(dba)₃ (3-5) | CuI (6-10) | Cs₂CO₃, K₃PO₄ | Dioxane, NMP | 100 - 130 | 18 - 48 | 60 - 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[9] Anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 mmol) are added.[9] The terminal alkyne (1.2 mmol) is then added dropwise via syringe.[9] The mixture is stirred at room temperature or heated to 50-60°C, with the reaction progress monitored by TLC or GC.[9] After completion, the reaction is diluted with an organic solvent and filtered through Celite to remove solids. The filtrate is washed with aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated.[7] The final product is purified by flash column chromatography.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[10] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[10] The choice of ligand is critical, and sterically hindered phosphine ligands are often employed to facilitate the reaction, especially for less reactive aryl halides.
Comparative Performance Data for Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | XPhos, BINAP (2-4) | NaOtBu, LHMDS | Toluene, Dioxane | RT - 100 | 1 - 12 | 85 - 98 |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | XPhos, RuPhos (2-4) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 4 - 24 | 80 - 95 |
| Aryl Chloride | Pd₂(dba)₃ (2-4) | BrettPhos, XPhos (4-8) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100 - 130 | 12 - 36 | 75 - 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a dry reaction flask is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 mmol).[1][11] The aryl iodide (e.g., this compound, 1.0 mmol) and the amine (1.2 mmol) are added, followed by an anhydrous solvent such as toluene or dioxane.[1] The reaction is stirred at room temperature or heated (typically 80-110°C) for the required time (1-24 hours), with progress monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent and filtered. The filtrate is washed, dried, and concentrated.[11] The crude product is purified by flash column chromatography.[11]
Conclusion
This compound is poised to be a highly reactive and effective substrate across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. Its utility stems from the inherent reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step under mild conditions. While the ortho and meta methyl groups may introduce steric challenges, these can typically be overcome by selecting appropriate sterically demanding phosphine ligands and optimizing reaction conditions. The provided protocols and comparative data for aryl iodides serve as a robust starting point for researchers, scientists, and drug development professionals aiming to incorporate the 2,3-dimethylphenol moiety into complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Benchmarking the Performance of 4-Iodo-2,3-dimethylphenol in Various Catalytic Systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For drug development and materials science, halogenated phenols are vital building blocks. This guide provides a comprehensive performance benchmark of 4-Iodo-2,3-dimethylphenol in several key catalytic cross-coupling reactions, comparing its reactivity with that of its bromo- and chloro-analogs. The information presented is based on established principles of catalytic chemistry and available experimental data for analogous compounds, offering a predictive framework for researchers.
The Reactivity Advantage of the Carbon-Iodine Bond
The superior performance of this compound in many catalytic systems stems from the inherent weakness of the carbon-iodine (C-I) bond compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates this crucial step, leading to faster reaction rates and often allowing for milder reaction conditions, such as lower temperatures and catalyst loadings. This reactivity trend generally follows the order: Aryl-I > Aryl-Br > Aryl-Cl .
Performance in Key Catalytic Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound in four of the most widely utilized cross-coupling reactions in synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Ullmann condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation, generally providing high yields under mild conditions.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Predicted)
| Aryl Halide | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| This compound | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 80 - 100 | 2 - 12 | > 90 |
| 4-Bromo-2,3-dimethylphenol | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 90 - 120 | 12 - 24 | 70 - 90 |
| 4-Chloro-2,3-dimethylphenol | Pd(OAc)₂ / Bulky Phosphine Ligand / Strong Base | 100 - 140 | 24 - 48 | 40 - 70 |
Note: The data presented are representative and can vary based on the specific boronic acid, catalyst, ligand, base, and solvent used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. While aryl iodides are generally reactive, their performance in this reaction can sometimes be inhibited by the formation of unreactive palladium-iodide complexes.[2] However, with the appropriate choice of ligands, high yields can be achieved.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Predicted)
| Aryl Halide | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| This compound | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | 80 - 110 | 4 - 18 | 85 - 95 |
| 4-Bromo-2,3-dimethylphenol | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | 90 - 120 | 12 - 24 | 80 - 95 |
| 4-Chloro-2,3-dimethylphenol | Pd₂(dba)₃ / Highly Active Ligand (e.g., RuPhos) / Strong Base | 100 - 130 | 18 - 36 | 60 - 85 |
Note: The choice of ligand and base is crucial for overcoming potential catalyst inhibition and achieving high yields, especially with less reactive aryl halides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Aryl iodides are the most reactive substrates for this reaction, often allowing the coupling to proceed at room temperature.[3][4]
Table 3: Comparative Performance in Sonogashira Coupling (Predicted)
| Aryl Halide | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Room Temp. - 60 | 1 - 6 | > 90 |
| 4-Bromo-2,3-dimethylphenol | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 50 - 80 | 6 - 24 | 70 - 90 |
| 4-Chloro-2,3-dimethylphenol | Ni or Pd catalyst with specialized ligands / High Temp. | 100 - 140 | 24 - 72 | < 50 |
Note: The reactivity difference is particularly pronounced in Sonogashira coupling, with aryl chlorides being significantly less reactive.
Ullmann Condensation (Diaryl Ether Synthesis)
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers. Similar to palladium-catalyzed reactions, the reactivity of aryl halides follows the trend I > Br > Cl.[5][6] Modern protocols often use ligands to facilitate the reaction at lower temperatures.
Table 4: Comparative Performance in Ullmann Condensation (Predicted)
| Aryl Halide | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| This compound | CuI / Ligand (e.g., Phenanthroline) / Base (e.g., Cs₂CO₃) | 110 - 140 | 12 - 24 | 80 - 95 |
| 4-Bromo-2,3-dimethylphenol | CuI / Ligand (e.g., Phenanthroline) / Base (e.g., Cs₂CO₃) | 130 - 160 | 24 - 48 | 60 - 80 |
| 4-Chloro-2,3-dimethylphenol | CuI / Ligand / High Temp. / Activated Substrates | 160 - 200 | 48 - 96 | Low to moderate |
Note: Aryl chlorides are generally poor substrates for the Ullmann condensation unless activated by electron-withdrawing groups.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by GC or LC-MS.
-
Work-up: After cooling, quench the reaction with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.[8]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).[4]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate, dry the organic layer, and concentrate. Purify by column chromatography.[5]
General Protocol for Ullmann Diaryl Ether Synthesis
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the phenol coupling partner (1.2 mmol, 1.2 equiv.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP).
-
Reaction: Heat the mixture to the required temperature (typically 110-160 °C) under an inert atmosphere.
-
Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography.[9]
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and workflows for the discussed reactions.
Conclusion
This compound stands out as a highly reactive and versatile substrate for a range of synthetically important catalytic cross-coupling reactions. Its performance, particularly in Suzuki-Miyaura and Sonogashira couplings, is predicted to be superior to its bromo- and chloro-analogs, primarily due to the facile oxidative addition of the carbon-iodine bond. This allows for milder reaction conditions, shorter reaction times, and often higher yields. For researchers and professionals in drug development and materials science, the strategic choice of this compound can significantly streamline synthetic routes, leading to more efficient and economical production of target molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Synthesis of 4-Iodo-2,3-dimethylphenol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary protocols for the synthesis of 4-Iodo-2,3-dimethylphenol, a valuable building block in the creation of various pharmaceutical compounds.
This comparison focuses on two common approaches: direct iodination using N-Iodosuccinimide (NIS) and a classic method employing molecular iodine and sodium iodide. The analysis presented here is based on a comprehensive review of synthetic methodologies for phenol iodination, aiming to provide a clear and objective overview to inform your selection of the most suitable protocol for your specific research and development needs.
At a Glance: Comparing Synthesis Protocols
| Parameter | Protocol A: N-Iodosuccinimide (NIS) | Protocol B: Iodine and Sodium Iodide |
| Yield | High (potentially 94-99%)[1] | Moderate to High (variable) |
| Reaction Time | Short (typically 5-8 minutes for grinding method)[1] | Variable (can be several hours) |
| Reagent Cost | Higher | Lower |
| Starting Material | 2,3-Dimethylphenol | 2,3-Dimethylphenol |
| Key Reagents | N-Iodosuccinimide | Iodine, Sodium Iodide |
| Safety Considerations | NIS is a mild and stable reagent.[1] | Iodine can be corrosive and requires careful handling. |
| Environmental Impact | Generates succinimide as a byproduct. | Can involve the use of oxidizing agents and potentially generate halogenated waste. |
| Ease of Workup | Generally straightforward.[1] | May require quenching and extraction steps. |
Cost Analysis of Key Reagents
The following table provides an estimated cost comparison for the key reagents involved in each protocol. Prices are indicative and may vary based on supplier and purity.
| Reagent | Supplier Example | Estimated Cost (per gram) | Protocol |
| 2,3-Dimethylphenol | Sigma-Aldrich | ~$2.08 (for 100g)[2] | A & B |
| Apollo Scientific | ~$0.60 (for 100g)[3] | ||
| N-Iodosuccinimide | Sigma-Aldrich | ~$5.13 (for 100g) | A |
| Apollo Scientific | ~$0.18 (for 500g)[4] | ||
| Iodine | Flinn Scientific | ~$0.69 (for 100g)[5] | B |
| Sigma-Aldrich | ~$5.29 (for 10g)[6] | ||
| Sodium Iodide | Sigma-Aldrich | ~$4.80 (for 100g)[7] | B |
| Flinn Scientific | ~$0.41 (for 500g)[8] |
Experimental Protocols
Protocol A: Synthesis of this compound using N-Iodosuccinimide (NIS)
This protocol is adapted from a general method for the iodination of phenols using a grinding technique, which has been reported to be highly efficient and rapid.[1]
Materials:
-
2,3-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean and dry mortar, combine 2,3-dimethylphenol (1.0 equivalent) and N-Iodosuccinimide (1.1 equivalents).
-
Grind the mixture vigorously with a pestle at room temperature for 5-8 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
The structure and purity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol B: Synthesis of this compound using Iodine and Sodium Iodide
This protocol is a general method for the electrophilic iodination of activated aromatic rings.
Materials:
-
2,3-Dimethylphenol
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
A suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture)
-
A base (e.g., sodium bicarbonate or sodium hydroxide solution)
-
Sodium thiosulfate solution
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add sodium iodide (1.0 equivalent) to the solution and stir until it dissolves.
-
In a separate container, prepare a solution of iodine (1.0 equivalent) in the same solvent.
-
Slowly add the iodine solution to the solution of 2,3-dimethylphenol and sodium iodide at room temperature. The reaction mixture should be stirred continuously.
-
The reaction progress is monitored by TLC. The reaction time can vary depending on the specific conditions.
-
Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The mixture is then neutralized or made slightly basic by the addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
The final product should be characterized by appropriate analytical techniques to confirm its identity and purity.
Logical Workflow for Protocol Selection
The choice between these two protocols will largely depend on the specific priorities of the research project, such as scale, budget, and time constraints. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis protocol.
Caption: Decision workflow for selecting a synthesis protocol.
Conclusion
Both N-Iodosuccinimide and the Iodine/Sodium Iodide methods offer viable pathways for the synthesis of this compound. The NIS protocol (Protocol A) stands out for its high potential yield, short reaction time, and the use of a milder reagent, making it an attractive option for rapid synthesis, especially on a smaller scale where reagent cost is less of a concern.[1] Conversely, the Iodine/Sodium Iodide method (Protocol B) is more cost-effective in terms of raw materials, which may be a deciding factor for larger-scale production or in laboratories with tighter budget constraints.
Ultimately, the choice of protocol should be made after careful consideration of the specific experimental context, including the desired scale of the reaction, available budget, and time constraints. This guide provides the necessary data to facilitate an informed decision, empowering researchers to proceed with the most efficient and cost-effective method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dimethylphenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 526-75-0 Cas No. | 2,3-Dimethylphenol | Apollo [store.apolloscientific.co.uk]
- 4. N-Iodosuccinimide | Cas No. 516-12-1 | Apollo [store.apolloscientific.co.uk]
- 5. Iodine, Laboratory Grade, 100 g | Flinn Scientific [flinnsci.com]
- 6. Iodine 99.99+ trace metals 7553-56-2 [sigmaaldrich.com]
- 7. 碘化钠 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sodium Iodide, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
Comparing the accuracy of analytical methods for 4-Iodo-2,3-dimethylphenol quantification
A Comparative Guide to the Quantitative Analysis of 4-Iodo-2,3-dimethylphenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is critical. This guide offers a comparative overview of two robust analytical methods suitable for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation.
This document provides a summary of expected performance characteristics for each method, detailed experimental protocols to serve as a starting point for method development, and a logical workflow for the analytical method comparison process. While the quantitative data presented is a representative example based on methodologies for structurally similar phenolic compounds, it offers a solid foundation for establishing a validated analytical procedure for this compound.
Data Presentation: A Comparative Analysis of Quantification Methods
The following table summarizes the anticipated key performance characteristics of HPLC-DAD and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography-Diode-Array Detection (HPLC-DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV-Vis absorbance detection. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Derivatization is generally not required. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and thermal stability. |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.07 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is advantageous for its straightforward sample preparation and suitability for compounds that may be thermally sensitive.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitoring at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 270-280 nm).
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of working standards by serial dilution to cover the desired calibration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Use sonication if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and impurity profiling.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysixane phase, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
2. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh the standard or sample and dissolve it in a suitable solvent like dichloromethane.
-
Derivatization (if necessary): For phenolic compounds, derivatization can improve peak shape and thermal stability. A common approach is silylation. To the sample solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.
3. Quantification:
-
A calibration curve is constructed using derivatized standards of known concentrations.
-
The concentration of the derivatized analyte in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for chromatographic analysis comparison.
Both HPLC-DAD and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. HPLC offers the advantage of simpler sample preparation for non-volatile compounds, while GC-MS provides superior sensitivity and selectivity, which is particularly beneficial for complex matrices or when low detection limits are required. The ultimate choice of method will depend on the specific analytical needs, laboratory resources, and the nature of the samples being analyzed. The protocols and data presented here provide a robust starting point for the development and validation of an analytical method tailored to your specific research or quality control requirements.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Iodo-2,3-dimethylphenol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Iodo-2,3-dimethylphenol, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazardous nature of similar compounds, it is crucial to assume that this compound possesses similar toxicological properties. All personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound. This protocol is based on general principles of hazardous waste management as governed by regulations such as the Resource Conservation and Recovery Act (RCRA).
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.
-
Do not mix this waste with non-hazardous materials. It should be collected in a designated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. The container must be in good condition and have a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arrange for Professional Disposal:
-
Hazardous waste must be disposed of through a licensed environmental services contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Provide the EHS department with accurate information about the waste, including its name and quantity.
-
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill site.
-
-
Report the Spill:
-
Notify your laboratory supervisor and your institution's EHS department.
-
-
Cleanup (only if trained and equipped):
-
For small spills, trained personnel wearing appropriate PPE may proceed with cleanup.
-
Use an absorbent material, such as vermiculite or a commercial chemical spill kit, to contain and absorb the spilled material.
-
Place the absorbed material and any contaminated items into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
For large spills, await the arrival of the emergency response team.
-
References
Personal protective equipment for handling 4-Iodo-2,3-dimethylphenol
This guide provides critical safety and logistical information for the handling and disposal of 4-Iodo-2,3-dimethylphenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical Properties and Hazards
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | [3][4][5] |
| Molecular Weight | 248.06 g/mol | [3][5][6] |
| CAS Number | 17938-69-1 | [3][4][5] |
| Appearance | Solid (assumed) | General knowledge |
| Storage | 4°C, protect from light, stored under nitrogen.[5] | [5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. For prolonged contact, heavy-duty butyl rubber or Viton gloves are advised.[7][8] | Phenols can penetrate standard latex gloves.[1] Double gloving provides an extra layer of protection against tears and permeation. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn when there is a splash hazard.[1][8] | Protects against splashes and airborne particles that could cause severe eye damage. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron (butyl rubber or neoprene) is required when handling larger quantities or when there is a significant splash risk.[7][8] | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the compound outside of a certified chemical fume hood or if dust is generated.[9] | Protects against inhalation of toxic vapors or dust particles. |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE) Donning : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Use a tared weigh boat or glassine paper to weigh the solid compound.
-
Avoid generating dust. If the compound is a fine powder, use a spatula carefully.
-
When transferring to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[10]
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[11]
-
For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[11]
-
Disposal Protocol:
-
Waste Segregation : All waste containing this compound must be segregated as "Halogenated Organic Waste."[11] This includes:
-
Unused or expired chemical.
-
Contaminated labware (e.g., pipette tips, gloves, weigh boats).
-
Residues from reaction vessels.
-
-
Container Management :
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]
-
Final Disposal : Arrange for the collection of the hazardous waste container by the institution's EHS department or a licensed hazardous waste disposal service.[11]
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H9IO | CID 19813555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemscene.com [chemscene.com]
- 6. 4-Iodo-2,6-dimethylphenol | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
